PHD2-IN-3
Description
Properties
Molecular Formula |
C15H11N3O4 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-[[5-(4-cyanophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H11N3O4/c16-6-9-1-3-10(4-2-9)11-5-12(19)14(17-7-11)15(22)18-8-13(20)21/h1-5,7,19H,8H2,(H,18,22)(H,20,21) |
InChI Key |
FUWDGRQRRUDDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HIF1α inhibitor-1; HIF 1α inhibitor 1; HIF-1α inhibitor-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on PHD2 Inhibition and HIF-1α Stabilization
To Researchers, Scientists, and Drug Development Professionals,
This technical guide provides a comprehensive overview of the inhibition of Prolyl Hydroxylase Domain 2 (PHD2) as a therapeutic strategy to stabilize Hypoxia-Inducible Factor-1α (HIF-1α). While the initial request specified the inhibitor "PHD2-IN-3," an extensive search of scientific literature and chemical databases did not yield any public information on a compound with this designation. Therefore, to fulfill the core requirements of this guide, we will focus on a well-characterized and widely studied PHD2 inhibitor, IOX2 , as a representative example. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other PHD2 inhibitors.
Introduction to the HIF-1α Pathway and PHD2
Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor crucial for the cellular response to low oxygen levels (hypoxia)[1][2]. It is composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β)[1]. Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is primarily mediated by a family of prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the most critical isoform for this process in normoxia[3][4].
PHD2 is an oxygen sensor that utilizes O₂, Fe(II), and α-ketoglutarate as co-substrates to hydroxylate specific proline residues on HIF-1α[4]. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which then polyubiquitinates HIF-1α, targeting it for proteasomal degradation[2]. In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD2 activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes[2][5]. This transcriptional activation upregulates genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, allowing cells to adapt to the low oxygen environment[1][5].
Inhibition of PHD2 with small molecules mimics a hypoxic state by preventing HIF-1α hydroxylation, leading to its stabilization and the subsequent activation of downstream signaling pathways. This approach holds therapeutic potential for conditions such as anemia, ischemia, and inflammatory diseases[4][6].
Quantitative Data for the PHD2 Inhibitor IOX2
IOX2 is a potent and selective inhibitor of PHD enzymes. The following table summarizes key quantitative data for IOX2 from published studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 vs PHD2 | 22 nM | In vitro enzyme assay | [4] |
| Cellular HIF-1α Stabilization | Effective at low micromolar concentrations | Cell-based assays (e.g., Western Blot, ELISA) | [4] |
Signaling Pathways
The signaling cascade leading to HIF-1α stabilization through PHD2 inhibition is a critical process in cellular oxygen sensing. Below is a diagram illustrating this pathway.
Caption: HIF-1α stabilization pathway under normoxia and with a PHD2 inhibitor.
Experimental Protocols
In Vitro PHD2 Inhibition Assay (AlphaScreen-based)
This protocol describes a homogenous, high-throughput assay to measure the inhibition of PHD2 activity.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)
-
AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Fe(II) sulfate
-
L-ascorbic acid
-
2-Oxoglutarate (2-OG)
-
PHD2 inhibitor (e.g., IOX2)
-
384-well white ProxiPlates
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.
-
Add the PHD2 inhibitor at various concentrations to the wells of the 384-well plate.
-
Add the enzyme mixture to the wells containing the inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.
-
Incubate for the desired reaction time (e.g., 10 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the PHD2 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an AlphaScreen-based PHD2 inhibition assay.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α stabilization in cells treated with a PHD2 inhibitor using Western blotting.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
PHD2 inhibitor (e.g., IOX2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PHD2 inhibitor for a specified time (e.g., 4-8 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization upon inhibitor treatment.
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Conclusion
The inhibition of PHD2 presents a promising therapeutic avenue for diseases where the upregulation of the HIF-1α pathway is beneficial. This guide has outlined the core principles of PHD2-mediated HIF-1α regulation and provided detailed methodologies for assessing the efficacy of PHD2 inhibitors like IOX2. The experimental protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals working in this exciting field. While "this compound" remains an uncharacterized compound, the approaches detailed here can be readily adapted to investigate any novel PHD2 inhibitor.
References
- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 3. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
PHD2-IN-3: A Technical Overview for Anemia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl hydroxylase domain 2 (PHD2) inhibitors have emerged as a promising therapeutic strategy for the treatment of anemia, particularly in the context of chronic kidney disease. By stabilizing Hypoxia-Inducible Factor (HIF), these agents stimulate endogenous erythropoietin (EPO) production and improve iron metabolism. This technical guide provides an in-depth overview of PHD2-IN-3, a notable PHD2 inhibitor, for researchers and professionals in drug development. While detailed biological data for this compound is not extensively available in the public domain, this document outlines its chemical properties, the established mechanism of action for its class, and representative experimental protocols for the evaluation of similar compounds in anemia research.
Introduction to this compound
This compound, also known as N-[[5-(4-cyanophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine, has been identified as a potent inhibitor of PHD2. Its chemical structure is designed to interact with the active site of the PHD2 enzyme, thereby preventing the degradation of HIF-α subunits.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | N-[[5-(4-cyanophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine |
| Synonyms | This compound, Compound 2 |
| CAS Number | 1000025-14-8 |
| Molecular Formula | C15H11N3O4 |
| Molecular Weight | 297.27 g/mol |
Mechanism of Action: The PHD2-HIF-EPO Axis
Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. PHD2 inhibitors, such as this compound, block this hydroxylation. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of target genes, including erythropoietin (EPO). Increased EPO levels stimulate erythropoiesis in the bone marrow, leading to an increase in red blood cell production.
Caption: PHD2-HIF-EPO Signaling Pathway.
Preclinical and Clinical Landscape of PHD2 Inhibitors
While specific data for this compound is limited, several other PHD2 inhibitors have advanced through preclinical and clinical development, demonstrating the therapeutic potential of this class of drugs. Compounds such as Roxadustat, Daprodustat, and Vadadustat have undergone extensive testing.
Representative In Vitro Activity of PHD2 Inhibitors:
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Roxadustat | PHD2 | ~80 | HEK293 | HIF-1α accumulation |
| Daprodustat | PHD1, PHD2, PHD3 | ~30-50 | U2OS | HIF-1α stabilization |
| Vadadustat | PHD2 | ~500 | Hep3B | EPO production |
Note: The data presented in this table is for illustrative purposes and represents typical values for well-characterized PHD2 inhibitors.
Experimental Protocols for Anemia Research
The following are generalized protocols for evaluating the efficacy of PHD2 inhibitors in the context of anemia research. These methodologies can be adapted for the specific investigation of novel compounds like this compound.
In Vitro PHD2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PHD2 enzyme.
Methodology:
-
Reagents: Recombinant human PHD2, a synthetic peptide substrate (e.g., a fragment of HIF-1α), α-ketoglutarate, ascorbate, and Fe(II).
-
Procedure:
-
The test compound is serially diluted and incubated with the PHD2 enzyme and the peptide substrate in the presence of co-factors.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The extent of peptide hydroxylation is measured, typically using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular HIF-1α Stabilization Assay
Objective: To assess the ability of a test compound to stabilize HIF-1α in a cellular context.
Methodology:
-
Cell Line: A human cell line that expresses HIF-1α, such as human embryonic kidney (HEK293) or human osteosarcoma (U2OS) cells.
-
Procedure:
-
Cells are treated with various concentrations of the test compound for a defined period.
-
Cell lysates are prepared, and the levels of HIF-1α are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
-
Data Analysis: The half-maximal effective concentration (EC50) for HIF-1α stabilization is determined from the dose-response curve.
In Vivo Anemia Model
Objective: To evaluate the efficacy of a test compound in a preclinical animal model of anemia.
Methodology:
-
Animal Model: A common model is the 5/6 nephrectomy model in rodents, which mimics the anemia associated with chronic kidney disease.
-
Procedure:
-
Animals are randomized into vehicle control and treatment groups.
-
The test compound is administered orally at various dose levels for several weeks.
-
Blood samples are collected regularly to monitor hematological parameters, including hemoglobin, hematocrit, and red blood cell count.
-
Plasma EPO levels are also measured.
-
-
Data Analysis: Statistical analysis is performed to compare the hematological parameters and EPO levels between the treatment and control groups.
Caption: Experimental Workflow for PHD2 Inhibitor Evaluation.
Future Directions and Conclusion
PHD2 inhibitors represent a significant advancement in the management of anemia. While the publicly available data on this compound is currently limited to its synthesis and identification as a PHD2 inhibitor, the established mechanism of action for this class of compounds provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for the comprehensive evaluation of this compound and other novel PHD2 inhibitors. Further preclinical studies are warranted to fully characterize the therapeutic potential of this compound for the treatment of anemia.
An In-depth Technical Guide to the Biological Effects of PHD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl hydroxylase domain-containing protein 2 (PHD2) is a critical oxygen sensor in human cells, playing a pivotal role in the regulation of the hypoxia-inducible factor (HIF) pathway. Inhibition of PHD2 mimics a hypoxic state, leading to the stabilization and activation of HIF-α subunits. This activation triggers a cascade of downstream events with significant therapeutic potential across a range of diseases, including anemia, ischemic disorders, and certain cancers. This technical guide provides a comprehensive overview of the core biological effects of PHD2 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of PHD2 Inhibition: The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), PHD2 utilizes molecular oxygen to hydroxylate specific proline residues on HIF-α subunits. This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PHD2 inhibitors are small molecules that competitively bind to the active site of PHD2, preventing the hydroxylation of HIF-α even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation drives the expression of numerous genes involved in critical cellular processes.
Figure 1: PHD2-HIF-1α signaling pathway under normoxia and with PHD2 inhibition.
Key Biological Effects of PHD2 Inhibition
The stabilization of HIF-1α through PHD2 inhibition results in a range of physiological responses. The most well-characterized of these include erythropoiesis, angiogenesis, and metabolic reprogramming.
Erythropoiesis
PHD2 inhibition is a potent inducer of erythropoiesis, primarily through the upregulation of erythropoietin (EPO), a key hormone responsible for red blood cell production. This has led to the development and approval of several PHD2 inhibitors for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).
| Parameter | PHD2 Inhibitor | Fold Change/Increase | Cell/Animal Model | Reference |
| Plasma EPO Levels | FG-2216 | 30.8-fold increase | Hemodialysis patients | [1] |
| Compound 2 | Elevation | C57BL/6 mice | [2] | |
| Hemoglobin Levels | Daprodustat | ~0.6-0.7 g/dL increase | Chronic kidney disease patients | [3] |
| EPO mRNA Levels | Hypoxia (Anoxia) | 238.3-fold increase | Kelly neuroblastoma cells | [4] |
Angiogenesis
PHD2 inhibition promotes angiogenesis, the formation of new blood vessels, by increasing the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). This effect has therapeutic potential in ischemic diseases where enhanced blood flow is beneficial.
| Parameter | Method of PHD2 Inhibition | Quantitative Change | Experimental Model | Reference |
| Tumor Blood Vessels | PHD2 silencing (shRNA) | 3- to 4-fold increase | HCT116 tumor xenografts | [5] |
| Capillary Sprouting | DMOG (PHD inhibitor) | Dose-dependent increase | Mouse metatarsal culture | [6] |
| Tube Formation (in vitro) | Conditioned media from PHD2 knockdown cells | Formation of complex tube-like structures | HUVECs on Matrigel | [5] |
Metabolic Reprogramming
Inhibition of PHD2 shifts cellular metabolism towards a state resembling anaerobic glycolysis, even in the presence of oxygen. This includes increased glucose uptake and lactate production.
| Parameter | Method of PHD2 Inhibition | Quantitative Change | Cell/Animal Model | Reference |
| Lactate Production | Phd2-null | Increased | Mouse embryonic fibroblasts | [7] |
| Glucose Uptake | PHD2-deficient | Strongly induced | H1299 non-small cell lung cancer cells | [8] |
| Glycolytic Gene Expression (LDHA, HK2) | Engineered PHD2 variants | Reduced mRNA levels | - |
HIF-Independent Effects of PHD2
While the majority of the biological effects of PHD2 inhibition are mediated through HIF-1α stabilization, emerging evidence suggests that PHD2 can also have HIF-independent functions. These non-canonical pathways are an active area of research. For instance, some studies suggest that PHD2 may influence other signaling pathways, although the direct hydroxylation of non-HIF substrates by PHDs has been a subject of debate.
Figure 2: Overview of canonical (HIF-1α) and potential non-canonical targets of PHD2.
Experimental Protocols
Western Blot for HIF-1α Stabilization
This protocol is used to qualitatively and quantitatively assess the levels of HIF-1α protein in cell lysates following treatment with PHD2 inhibitors.
Figure 3: Experimental workflow for Western blot analysis of HIF-1α.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with PHD2 inhibitors for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Angiogenesis: Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in response to angiogenic stimuli, which can be modulated by PHD2 inhibition.
Detailed Methodology:
-
Plate Coating: Coat wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in media containing the test compounds (PHD2 inhibitors) or conditioned media from cells treated with PHD2 inhibitors.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Analyze the images to quantify various parameters of angiogenesis, such as the number of nodes, number of meshes, and total tube length, using software like ImageJ with an angiogenesis analyzer plugin.
Erythropoietin (EPO) Measurement: ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and quantitative method to measure the concentration of EPO in biological samples such as serum, plasma, or cell culture supernatants.
Detailed Methodology:
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for EPO.
-
Blocking: Block the wells to prevent non-specific binding.
-
Sample/Standard Incubation: Add standards with known EPO concentrations and the unknown samples to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody that also binds to EPO.
-
Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate that will bind to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will be converted by HRP to produce a colored product.
-
Stopping the Reaction: Stop the reaction with an acid solution.
-
Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of EPO in the samples.
Conclusion
The inhibition of PHD2 presents a compelling therapeutic strategy with broad applications. By stabilizing HIF-1α, PHD2 inhibitors can effectively stimulate erythropoiesis, promote angiogenesis, and modulate cellular metabolism. The ongoing research into the HIF-independent effects of PHD2 may further expand its therapeutic utility. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly evolving field. As our understanding of the intricate roles of PHD2 continues to grow, so too will the opportunities for innovative therapeutic interventions.
References
- 1. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Clinical Comparison of the Erythropoietic Effects of SGLT2 Inhibitors and Prolyl Hydroxylase Inhibitors in Patients with Chronic Kidney Disease and Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHD2 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl Hydroxylase Inhibitors Increase Neoangiogenesis and Callus Formation following Femur Fracture in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas tunnel engineering of prolyl hydroxylase reprograms hypoxia signaling in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PHD2-IN-3 in Erythropoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl hydroxylase domain 2 (PHD2) is a critical negative regulator of erythropoiesis. As a key oxygen sensor, PHD2 modulates the stability of hypoxia-inducible factors (HIFs), which in turn control the transcription of erythropoietin (EPO), the primary hormone responsible for red blood cell production. Inhibition of PHD2 presents a promising therapeutic strategy for the treatment of anemia, particularly in the context of chronic kidney disease. This technical guide provides an in-depth overview of the role of PHD2 inhibitors, with a focus on the investigational compound PHD2-IN-3, in the stimulation of erythropoiesis. We will explore the underlying signaling pathways, present quantitative data for representative PHD2 inhibitors, and detail relevant experimental protocols.
Introduction to PHD2 and Erythropoiesis
Erythropoiesis, the process of red blood cell production, is tightly regulated to ensure adequate oxygen delivery to tissues. The primary hormonal regulator of this process is erythropoietin (EPO), which is mainly produced by the kidneys in adults. The transcription of the EPO gene is controlled by the hypoxia-inducible factor (HIF) family of transcription factors.
Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the most important isoform for this regulation. This hydroxylation event marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.
In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene. This results in increased EPO production and subsequent stimulation of erythropoiesis.
PHD2 inhibitors, such as this compound, are small molecules that mimic the hypoxic state by inhibiting the enzymatic activity of PHD2. This leads to the stabilization of HIF-α and a subsequent increase in endogenous EPO production, offering a novel therapeutic approach for anemia.
The HIF-1α Signaling Pathway and PHD2 Inhibition
The signaling cascade initiated by PHD2 inhibition is a well-characterized pathway central to cellular oxygen sensing. The following diagram illustrates the key events in this pathway.
Quantitative Data for PHD2 Inhibitors
Table 1: In Vitro PHD2 Inhibitory Activity of Selected Compounds
| Compound | PHD2 IC50 (nM) | Selectivity Notes |
| IOX2 | 21 | >100-fold selective over JMJD2A, JMJD2C, JMJD2E, JMJD3, and FIH[1] |
| Vadadustat (AKB-6548) | 29 | Selective for PH2[1] |
| Enarodustat (JTZ-951) | 220 | -[1] |
| Molidustat (BAY 85-3934) | 280 | Pan-PHD inhibitor (PHD1 IC50: 480 nM, PHD3 IC50: 450 nM)[1] |
| MK-8617 | 1.0 | Pan-PHD inhibitor (PHD1 IC50: 1.0 nM, PHD3 IC50: 14 nM)[1] |
Table 2: Cellular Activity of Selected PHD2 Inhibitors
| Compound | Cell Line | Assay | EC50 (µM) |
| Enarodustat (JTZ-951) | Hep3B | EPO Release | 5.7[1] |
Experimental Protocols
The evaluation of PHD2 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy in stimulating erythropoiesis.
In Vitro PHD2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PHD2.
Principle: The activity of PHD2 can be measured by various methods, including mass spectrometry-based assays that detect the hydroxylation of a HIF-1α peptide substrate or fluorescence polarization assays.
General Protocol (Mass Spectrometry-based):
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-oxoglutarate (2-OG)
-
Fe(II) (e.g., (NH4)2Fe(SO4)2)
-
Ascorbate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound) at various concentrations
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2 enzyme, HIF-1α peptide, Fe(II), and ascorbate.
-
Add the test compound at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a quenching solution like formic acid).
-
Analyze the reaction mixture by mass spectrometry to quantify the ratio of hydroxylated to non-hydroxylated HIF-1α peptide.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Cellular EPO Production Assay
Objective: To assess the ability of a test compound to induce the production and secretion of EPO from a human cell line.
Principle: Human hepatoma (Hep3B) or renal carcinoma (786-O) cells are known to produce EPO in response to hypoxia or HIF stabilization. The amount of secreted EPO can be quantified using an enzyme-linked immunosorbent assay (ELISA).
General Protocol:
-
Cell Culture:
-
Culture Hep3B or 786-O cells in appropriate media and conditions.
-
-
Compound Treatment:
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat the cells with the test compound (this compound) at various concentrations for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
EPO Quantification:
-
Quantify the concentration of EPO in the supernatant using a commercially available human EPO ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the EPO concentration against the compound concentration and determine the EC50 value.
-
In Vivo Models of Erythropoiesis
Objective: To evaluate the in vivo efficacy of a PHD2 inhibitor in stimulating erythropoiesis in an animal model.
Principle: Administration of a PHD2 inhibitor to rodents (e.g., mice or rats) is expected to increase plasma EPO levels, leading to an increase in red blood cell parameters such as hemoglobin, hematocrit, and reticulocyte count.
General Protocol:
-
Animal Model:
-
Use healthy, adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
-
Compound Administration:
-
Administer the test compound (this compound) via an appropriate route (e.g., oral gavage) at different dose levels.
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples at various time points after compound administration (e.g., baseline, 6, 24, 48 hours for EPO levels; daily or weekly for hematological parameters).
-
-
EPO Measurement:
-
Measure plasma EPO levels using a species-specific ELISA kit.
-
-
Hematological Analysis:
-
Analyze blood samples for hemoglobin, hematocrit, red blood cell count, and reticulocyte count using an automated hematology analyzer.
-
-
Data Analysis:
-
Compare the changes in EPO and hematological parameters between the treated and control groups to assess the in vivo efficacy of the compound.
-
Logical Relationship of PHD2 Inhibition and Erythropoiesis
The mechanism by which this compound stimulates erythropoiesis follows a clear and logical progression of molecular and physiological events.
Conclusion
PHD2 inhibitors, including the investigational compound this compound, represent a promising class of therapeutics for the treatment of anemia. By targeting a key oxygen-sensing pathway, these agents can stimulate endogenous erythropoietin production, leading to an increase in red blood cell mass. The in-depth understanding of the HIF-PHD2 axis, coupled with robust in vitro and in vivo models for their evaluation, provides a solid foundation for the continued development of these novel therapies. Further research into the specific pharmacological properties of this compound will be crucial in defining its potential clinical utility.
References
An In-depth Technical Guide to PHD2 Inhibitor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of Prolyl Hydroxylase Domain 2 (PHD2) inhibitors, a class of drugs with significant therapeutic potential. We will delve into their mechanism of action, key signaling pathways, and the experimental methodologies used to characterize these compounds.
Core Mechanism of Action: Mimicking Hypoxia
Prolyl Hydroxylase Domain 2 (PHD2) is a critical enzyme in the cellular oxygen sensing pathway.[1][2] Under normal oxygen conditions (normoxia), PHD2 utilizes oxygen as a co-substrate to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[1][2] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This process ensures that HIF-α levels remain low in normoxic conditions.
During low oxygen conditions (hypoxia), the activity of PHD2 is inhibited due to the lack of its oxygen co-substrate. This leads to the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation leads to the expression of numerous genes involved in erythropoiesis, angiogenesis, glucose metabolism, and cell survival.[1]
PHD2 inhibitors are small molecules that competitively bind to the active site of PHD2, mimicking the hypoxic state even in the presence of normal oxygen levels.[1] By blocking the hydroxylation of HIF-α, these inhibitors prevent its degradation, leading to its stabilization and the subsequent activation of HIF-dependent gene expression.[1][2]
Key Signaling Pathway: The HIF-1α Cascade
The primary signaling pathway modulated by PHD2 inhibitors is the HIF-1α pathway. The following diagram illustrates the core mechanism of action.
Caption: PHD2-HIF-1α Signaling Pathway.
Quantitative Pharmacology of PHD2 Inhibitors
The potency and pharmacokinetic profiles of PHD2 inhibitors are crucial for their therapeutic efficacy and safety. The following tables summarize key quantitative data for several prominent PHD2 inhibitors that have been evaluated in clinical trials.
Table 1: In Vitro Potency of Selected PHD2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| Roxadustat (FG-4592) | PHD2 | 27 | AlphaScreen | [1] |
| PHD2 | 450 | 2,4-DNPH α-KG Assay | [4] | |
| Vadadustat (AKB-6548) | PHD2 | 29 | AlphaScreen | [1] |
| PHD2 | 808 | 2,4-DNPH α-KG Assay | [4] | |
| Daprodustat (GSK1278863) | PHD2 | 67 | AlphaScreen | [1] |
| PHD2 | 1012 | 2,4-DNPH α-KG Assay | [4] | |
| Molidustat (BAY 85-3934) | PHD1 | 480 | Enzyme Activity | [2] |
| PHD2 | 280 | Enzyme Activity | [2] | |
| PHD3 | 450 | Enzyme Activity | [2] | |
| Enarodustat (JTZ-951) | PHD2 | 220 | Enzyme Activity | [2] |
| IOX2 | PHD2 | 21 | Enzyme Activity | [2] |
| IOX4 | PHD2 | 1.6 | Enzyme Activity | [2] |
IC50 values can vary depending on the specific assay conditions and should be compared with caution.
Table 2: Pharmacokinetic Parameters of Selected Oral PHD2 Inhibitors in Humans
| Compound | Tmax (h) | t1/2 (h) | Primary Metabolism | Reference |
| Roxadustat | 2-4 | 9.6-16 | CYP2C8, UGT1A9 | [5][6] |
| Daprodustat | 1.75-2.75 | ~14 | CYP2C8, CYP3A4 | [7] |
| Vadadustat | ~4 | ~9 | UGTs | [5] |
| Molidustat | ~2 | ~6-10 | UGTs | [5] |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; CYP: Cytochrome P450; UGT: UDP-glucuronosyltransferase.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PHD2 inhibitors.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This high-throughput assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD)
-
Fe(II) sulfate
-
2-oxoglutarate (2-OG)
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Streptavidin-coated Donor beads
-
Anti-hydroxyprolyl HIF-1α antibody
-
Protein A-coated Acceptor beads
-
384-well microplates
-
PHD2 inhibitor compounds
Protocol:
-
Prepare a serial dilution of the PHD2 inhibitor compounds in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add a solution containing recombinant PHD2, Fe(II) sulfate, and ascorbic acid to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing the biotinylated HIF-1α peptide and 2-OG.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of Streptavidin-coated Donor beads and anti-hydroxyprolyl HIF-1α antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add Protein A-coated Acceptor beads.
-
Incubate for another 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal is inversely proportional to the degree of inhibition. Calculate IC50 values by fitting the data to a dose-response curve.[1][8][9]
HIF-1α Stabilization Assay (Western Blot)
This assay assesses the ability of a PHD2 inhibitor to increase the levels of HIF-1α protein in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, Hep3B, or U2OS)
-
Cell culture medium and supplements
-
PHD2 inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PHD2 inhibitor or vehicle control (DMSO) for a specified time (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.[10][11][12]
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for PHD2 inhibitor characterization and the logical relationship of the core mechanism.
Experimental Workflow for PHD2 Inhibitor Characterization
Caption: A typical experimental workflow for PHD2 inhibitor drug discovery.
Logical Relationship of PHD2 Inhibition
Caption: Logical flow of the consequences of PHD2 inhibition.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Hypoxia-inducible Factor-targeting Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) Enhances Matrix Synthesis by Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of PHD2 Inhibitors: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Prolyl Hydroxylase Domain 2 (PHD2) has emerged as a critical therapeutic target for conditions characterized by hypoxia, most notably anemia associated with chronic kidney disease. Inhibition of PHD2 stabilizes Hypoxia-Inducible Factor-alpha (HIF-α), a master regulator of the body's response to low oxygen, leading to the production of erythropoietin (EPO) and subsequent red blood cell formation. This technical guide provides a comprehensive overview of the discovery and development of PHD2 inhibitors, using N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine (a compound also referred to as PHD2-IN-3) and its analogs as illustrative examples.
Mechanism of Action: The PHD2-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), PHD2 utilizes molecular oxygen to hydroxylate specific proline residues on HIF-1α. This post-translational modification is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation, keeping its levels low.[1][2]
In hypoxic conditions, the oxygen-dependent activity of PHD2 is diminished.[2] This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus and heterodimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[3] Key target genes include those involved in erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGF), and glucose metabolism.[3]
PHD2 inhibitors are designed to mimic the hypoxic state by binding to the active site of PHD2, thereby preventing the hydroxylation and subsequent degradation of HIF-1α even in the presence of normal oxygen levels.[4] This leads to the therapeutic activation of the HIF signaling pathway.
Quantitative Data for a Representative PHD2 Inhibitor
The following tables summarize key in vitro, in vivo, and pharmacokinetic data for a representative clinical-stage PHD2 inhibitor, (5-(3-(4-Chlorophenoxy)prop-1-yn-1-yl)-3-hydroxypicolinoyl)glycine.
| Parameter | Value | Assay |
| IC50 (PHD2) | 64.2 nM | Fluorescence Polarization |
| Table 1: In Vitro Potency |
| Animal Model | Dose | Effect |
| Cisplatin-induced anemia mouse model | 25 mg/kg (oral) | Alleviation of anemia, elevation of erythropoietin (EPO) |
| Table 2: In Vivo Efficacy |
| Species | Oral Bioavailability (F%) |
| Rat | 55.7% |
| Dog | 54.0% |
| Table 3: Pharmacokinetic Parameters |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of PHD2 inhibitors are provided below.
PHD2 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of PHD2 activity.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PHD2-IN-3 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHD2-IN-3 is a small molecule inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHD2, this compound prevents the degradation of HIF-1α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This mimetic of a hypoxic state has potential therapeutic applications in conditions such as anemia, where the upregulation of erythropoietin (EPO), a HIF-1α target gene, is beneficial.
These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its effects on HIF-1α stabilization and the expression of its downstream target genes.
Data Presentation
The following table summarizes the key in vitro activity of this compound and related PHD2 inhibitors.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Observed Effect |
| This compound | PHD2 | Data not available | HIF-1α Stabilization | Expected to stabilize HIF-1α |
| PHD2-IN-1 | PHD2 | 22.53 | HIF-α Stabilization (Hep3B cells) | Stabilizes HIF-α and increases EPO gene expression[1] |
| IOX2 | PHD2 | 21 | HIF-1α Stabilization (various cell lines) | Induces HIF-α |
| Molidustat | PHD1, PHD2, PHD3 | 480, 280, 450 | HIF Stabilization | Potent HIF stabilizer |
| Vadadustat | HIF-PH | - | EPO release (Hep3B cells) | EC50 of 5.7 µM for EPO release |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for its in vitro application.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note on Solubility: While this compound is generally soluble in DMSO, precipitation may occur when diluted into aqueous culture media. It is recommended to prepare working solutions by diluting the DMSO stock directly into the pre-warmed cell culture medium and mixing immediately. The final DMSO concentration in the culture medium should be kept below 0.5% to minimize cytotoxicity.
Cell Culture and Treatment
Recommended Cell Line:
-
Hep3B (Human hepatocellular carcinoma): This cell line is known to produce erythropoietin in response to hypoxia or hypoxic mimetics.
Materials:
-
Hep3B cells
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Non-Essential Amino Acids)
-
6-well or 96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture Hep3B cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into appropriate culture plates at the desired density.
-
For Western Blotting (6-well plate): Seed approximately 2 x 10^5 cells per well.
-
For qPCR (6-well plate): Seed approximately 2 x 10^5 cells per well.
-
For dose-response studies (96-well plate): Seed approximately 1 x 10^4 cells per well.
-
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution into pre-warmed complete culture medium to achieve the desired final concentrations (e.g., a range of 0, 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 12 to 24 hours).
Western Blotting for HIF-1α Stabilization
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Primary antibody: anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Quantitative PCR (qPCR) for EPO and VEGFA Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for human EPO, VEGFA, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| EPO | TBD | TBD |
| VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Note: Specific, validated primer sequences for human EPO can be obtained from literature or commercial suppliers. The provided VEGFA and GAPDH primers are examples and should be validated for your experimental setup.
Protocol:
-
After treatment, wash the cells in the 6-well plate with PBS and lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well qPCR plate by mixing the cDNA template, forward and reverse primers for the target gene (EPO or VEGFA) and the housekeeping gene, and SYBR Green Master Mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Expected Outcomes
Treatment of cells with an effective concentration of this compound is expected to result in:
-
A dose-dependent increase in the protein levels of HIF-1α as visualized by Western blotting.
-
A significant upregulation of the mRNA expression of HIF-1α target genes, such as EPO and VEGFA, as measured by qPCR.
These results would confirm the in vitro activity of this compound as a stabilizer of HIF-1α and an inducer of the hypoxic response pathway.
References
Application Notes and Protocols for Determining the Effective Concentration of PHD2 Inhibitors in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain 2 (PHD2) is a key enzyme in the cellular oxygen sensing pathway. Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. Inhibition of PHD2 mimics a hypoxic state by stabilizing HIF-1α, which can then translocate to the nucleus and activate the transcription of various genes involved in processes such as erythropoiesis and angiogenesis. This mechanism makes PHD2 an attractive therapeutic target for conditions like anemia and ischemic diseases.[1][2]
These application notes provide a comprehensive guide for determining the effective concentration of PHD2 inhibitors, using PHD2-IN-3 as a representative compound, in a cellular context. The protocols outlined below describe methods to assess the primary downstream effect of PHD2 inhibition – the stabilization of HIF-1α – and the subsequent activation of the HIF-1 signaling pathway.
Mechanism of Action of PHD2 Inhibitors
PHD2 inhibitors function by blocking the catalytic activity of the PHD2 enzyme.[1] This inhibition prevents the hydroxylation of specific proline residues on the HIF-1α subunit.[1] In the absence of hydroxylation, the von Hippel-Lindau (VHL) protein cannot recognize and bind to HIF-1α, thus preventing its degradation.[3] The stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of target genes.
Diagram of the PHD2-HIF-1α Signaling Pathway
Caption: PHD2 signaling pathway under normoxia and with a PHD2 inhibitor.
Quantitative Data for Representative PHD2 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| IOX2 | Enzymatic Assay | N/A | 22 nM (IC50) | --INVALID-LINK-- |
| Vadadustat | Enzymatic Assay | N/A | 29 nM (IC50) | Not publicly available |
| Molidustat | Enzymatic Assay | N/A | 280 nM (IC50) | Not publicly available |
| Unnamed Cpd. | HIF-α Stabilization | Caco-2 | 0-2500 nM (EC50) | Not publicly available |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
The following protocols are designed to determine the effective concentration of a PHD2 inhibitor by measuring its impact on HIF-1α stabilization and transcriptional activity.
Cell Culture and Treatment
-
Cell Line Selection: A variety of cell lines can be used, such as HeLa, HEK293, or U2OS. The choice will depend on the specific research question and endogenous expression levels of PHD2 and HIF-1α.
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays). Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a suitable duration to observe HIF-1α stabilization. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to determine the optimal treatment time.
Experimental Workflow Diagram
Caption: General workflow for determining the effective concentration of this compound.
Western Blot for HIF-1α Stabilization
This method directly measures the accumulation of HIF-1α protein.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH). The effective concentration can be determined as the concentration at which a significant increase in HIF-1α is observed.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the HIF-1 complex.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing HRE sequences and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound as described in section 4.1.
-
Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Data Interpretation and Troubleshooting
-
Effective Concentration Range: The effective concentration will be the range in which a dose-dependent increase in HIF-1α stabilization and HRE reporter activity is observed.
-
EC50 Value: The EC50 from the HRE reporter assay provides a quantitative measure of the inhibitor's potency in a cellular context.
-
Troubleshooting:
-
No HIF-1α signal: Ensure that the cell line expresses sufficient levels of HIF-1α. Check the antibody quality and lysis buffer composition. The half-life of HIF-1α is very short, so rapid processing of samples is crucial.
-
High background in reporter assay: Optimize the amount of plasmid DNA used for transfection. Ensure that the vehicle control does not affect luciferase activity.
-
Variability between experiments: Maintain consistent cell passage numbers, seeding densities, and treatment times.
-
By following these protocols, researchers can effectively determine the cellular potency of PHD2 inhibitors like this compound and advance their research in the development of novel therapeutics targeting the HIF pathway.
References
Application Notes and Protocols for PHD2-IN-3 in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Prolyl hydroxylase domain 2 (PHD2) is a critical oxygen sensor that regulates the stability of hypoxia-inducible factor-alpha (HIF-α) subunits. Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-α, targeting it for proteasomal degradation. Inhibition of PHD2 stabilizes HIF-α, leading to the transcriptional activation of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This pathway has emerged as a promising therapeutic target for conditions such as anemia of chronic kidney disease and ischemic disorders.[1][2][3] PHD2-IN-3 is a potent and selective small molecule inhibitor of PHD2 designed for in vivo studies in murine models. These application notes provide detailed protocols for its use in a mouse model of renal ischemia-reperfusion injury, a common application for evaluating the efficacy of PHD2 inhibitors.[4]
Data Presentation
Table 1: In Vivo Dosage and Administration of PHD2 Inhibitors in Mice
| Compound | Mouse Model | Dosage | Route of Administration | Dosing Schedule | Reference |
| L-mimosine | Renal Ischemia-Reperfusion | 50 mg/kg | Intraperitoneal (i.p.) | Single dose 6 hours before surgery | [4] |
| Unnamed PHD inhibitor | Endotoxin Shock | Not specified | Oral | Not specified | [5] |
| Compound 2 | Anemia | Not specified | Not specified | Not specified | [1] |
Table 2: Pharmacodynamic Markers for PHD2 Inhibition in Mice
| Marker | Tissue/Fluid | Expected Change | Method of Analysis |
| HIF-1α protein | Kidney, Liver, Heart | Increase | Western Blot, Immunohistochemistry |
| HIF-2α protein | Kidney, Liver | Increase | Western Blot, Immunohistochemistry |
| Erythropoietin (EPO) | Plasma/Serum | Increase | ELISA |
| VEGF | Plasma/Serum, Tissue | Increase | ELISA, Western Blot |
| PHD3 mRNA | Kidney, Liver | Increase (as a HIF target gene) | qRT-PCR |
| Serum Creatinine | Serum | Decrease (in renal injury model) | Biochemical Assay |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the PHD2 enzyme, which prevents the hydroxylation and subsequent degradation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, heterodimerizes with HIF-1β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the upregulation of proteins involved in adaptation to hypoxia, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).
References
- 1. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatic inactivation of the PHD2 prolyl hydroxylase causes polycythemia and congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the oxygen sensor PHD2 in the liver improves survival in lactic acidosis by activating the Cori cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering PHD2-IN-3 to Animal Models of Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain 2 (PHD2) is a critical enzyme in the cellular oxygen-sensing pathway. It plays a key role in regulating the stability of hypoxia-inducible factors (HIFs). Under normoxic conditions, PHD2 hydroxylates HIF-α subunits, targeting them for proteasomal degradation. Inhibition of PHD2 mimics a hypoxic state, leading to the stabilization of HIF-α, particularly HIF-2α.[1][2] This stabilization promotes the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[2] Consequently, PHD2 inhibitors are a promising therapeutic class for the treatment of anemia, particularly in the context of chronic kidney disease (CKD) where endogenous EPO production is impaired.
PHD2-IN-3 is a small molecule inhibitor of PHD2 that has been identified as a tool compound for the study of anemia.[3][4][5] While detailed in vivo studies on this compound are limited, its mechanism of action is expected to be consistent with other well-characterized PHD2 inhibitors such as roxadustat and vadadustat. These notes provide a comprehensive overview of the principles and a representative protocol for the administration of this compound to animal models of anemia.
Mechanism of Action: PHD2 Inhibition for Anemia Treatment
The primary mechanism by which PHD2 inhibitors ameliorate anemia is through the stabilization of HIF-2α, which in turn upregulates the expression of EPO.[2] Beyond stimulating EPO production, HIF stabilization also improves iron metabolism by downregulating hepcidin, a key regulator of iron absorption and recycling. This dual action of enhancing both EPO production and iron availability for hemoglobin synthesis makes PHD2 inhibition an effective strategy for promoting erythropoiesis.
Animal Models of Anemia
Several animal models can be utilized to study the efficacy of this compound in treating anemia. A commonly used and well-characterized model is adenine-induced chronic kidney disease (CKD) with associated anemia in rodents.
Adenine-Induced CKD and Anemia Model
Oral administration of adenine to mice or rats leads to the development of tubulointerstitial nephritis, fibrosis, and renal dysfunction, closely mimicking human CKD.[6][7] The resulting decline in renal function impairs endogenous EPO production, leading to anemia.
Protocol for Induction of Anemia in Mice:
-
Animals: 6-week-old male C57BL/6 mice.
-
Adenine Administration: Administer adenine at a dose of 50 mg/kg body weight daily for 28 days via oral gavage.[6][7]
-
Monitoring: Monitor body weight daily. Assess renal function (serum creatinine and BUN) and anemia parameters (hematocrit, hemoglobin, and plasma EPO levels) at baseline and at the end of the 28-day induction period.[6]
Experimental Protocol for Administering this compound
The following is a representative protocol for evaluating the efficacy of this compound in an adenine-induced anemia mouse model. This protocol is based on established methodologies for other oral PHD2 inhibitors, such as roxadustat.[8][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HIF/HIF Prolyl-Hydroxylase | Inhibitors | MedChemExpress [medchemexpress.eu]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PHD2-IN-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHD2-IN-3 is a potent inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway. By inhibiting PHD2, this compound stabilizes HIF-1α, leading to the activation of downstream genes involved in erythropoiesis, angiogenesis, and cellular adaptation to hypoxia. This makes this compound a valuable research tool for studying the physiological and pathological roles of the HIF pathway and a potential therapeutic agent for conditions such as anemia of chronic kidney disease.
These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for both in vitro and in vivo studies.
Data Presentation
Physicochemical Properties and Solubility
Quantitative data for this compound and the structurally similar compound N-(4-Cyanophenyl)glycine are summarized below. Due to the limited availability of public data for this compound, information from a closely related molecule is provided as a reference for solubility.
| Property | This compound | N-(4-Cyanophenyl)glycine (for reference) |
| Molecular Formula | C₁₅H₁₁N₃O₄ | C₉H₈N₂O₂ |
| Molecular Weight | 297.27 | 176.17 |
| Appearance | Solid | White to off-white solid |
| Solubility in DMSO | Not explicitly stated, but expected to be high based on related compounds. | 100 mg/mL (567.60 mM); requires sonication.[1] |
| Storage of Powder | Store at -20°C for up to 3 years. | Store at -20°C for 3 years, or at 4°C for 2 years.[1] |
| Storage of Stock Solution (in DMSO) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2] | Store at -80°C for 6 months, or at -20°C for 1 month.[1] |
Signaling Pathway
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the solubility of the related compound N-(4-Cyanophenyl)glycine, a high concentration stock solution of this compound can be prepared in DMSO.[1] It is recommended to start with a concentration of 10-50 mM.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
To aid dissolution, vortex the solution and sonicate in a water bath until the solid is completely dissolved.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
In Vitro Experiment: Cell-Based HIF-1α Stabilization Assay
This protocol describes how to assess the ability of this compound to stabilize HIF-1α in cultured cells using Western blotting.
Materials:
-
Cell line known to express HIF-1α (e.g., HeLa, U2OS, Hep3B)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA)
Protocol Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.[2] Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate the cells for a suitable period to allow for HIF-1α accumulation (e.g., 6 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensity for HIF-1α and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Experiment: Preparation of Formulation for Animal Studies
This protocol provides a method for preparing a formulation of this compound suitable for oral gavage or intraperitoneal injection in mice, based on a common vehicle for poorly water-soluble compounds.
Materials:
-
This compound stock solution (in DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Formulation Protocol:
Detailed Steps:
-
Prepare the vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound: Start with the appropriate volume of the this compound stock solution in DMSO to achieve the desired final concentration in the formulation.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Add Tween-80: Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
-
Add Saline: Finally, add the calculated volume of saline and mix well. The final formulation should be a clear solution. A clear solution of at least 2.5 mg/mL has been achieved for a similar compound using this method.[1]
-
Administration: The formulation can be administered to animals via oral gavage or intraperitoneal injection. The dosing volume will depend on the animal's weight and the desired dose. For other PHD inhibitors, doses in the range of 10-50 mg/kg have been used in mice.[4] It is recommended to perform a dose-response study to determine the optimal dose for this compound.
Troubleshooting and Safety Precautions
-
Precipitation: If precipitation occurs when diluting the DMSO stock solution in aqueous buffers or media, try a stepwise dilution.[2] For in vivo formulations, ensure each component is fully dissolved before adding the next.
-
Cell Viability: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in cell culture experiments does not exceed 0.5%.[2] Run a vehicle control to assess the effect of the solvent on cell viability.
-
Safety: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for PHD2-IN-3 in Hypoxia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PHD2-IN-3, a prolyl hydroxylase domain 2 (PHD2) inhibitor, in hypoxia research. The protocols outlined below detail methods for studying the effects of PHD2 inhibition on the hypoxia-inducible factor (HIF-1α) signaling pathway and its downstream targets.
Introduction to PHD2 and Hypoxia
Prolyl hydroxylase domain 2 (PHD2), also known as Egl-9 family hypoxia-inducible factor 1 (EGLN1), is a critical cellular oxygen sensor.[1][2][3] Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[4] This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[5] Consequently, HIF-1α levels are kept low in the presence of oxygen.[5][6]
In hypoxic (low oxygen) conditions, the activity of PHD2 is inhibited due to the lack of its co-substrate, molecular oxygen.[4] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[7][8] This transcriptional activation results in the upregulation of genes involved in various adaptive responses to hypoxia, including angiogenesis, erythropoiesis, and glycolysis.[2][8]
PHD2 inhibitors, such as this compound, mimic a hypoxic state by blocking the enzymatic activity of PHD2, leading to the stabilization of HIF-1α even under normoxic conditions.[2][4] This makes them valuable tools for studying the physiological and pathological consequences of HIF-1α activation and for the development of therapeutics for conditions such as anemia and ischemic diseases.[4][9]
PHD2/HIF-1α Signaling Pathway
The following diagram illustrates the central role of PHD2 in the regulation of HIF-1α stability under different oxygen tensions and in the presence of a PHD2 inhibitor.
Caption: PHD2/HIF-1α signaling under normoxia, hypoxia, and with a PHD2 inhibitor.
Quantitative Data for PHD2 Inhibitors
The following table summarizes publicly available data for representative PHD2 inhibitors. This information can serve as a starting point for designing experiments with this compound. Note that optimal concentrations for this compound should be determined empirically.
| Compound Name | Target | IC50 (nM) | Cell-based Assay Concentration | Key Applications |
| PHD2-IN-1 | PHD2 | 22.53 | 0-50 µM | Anemia Research[10] |
| Vadadustat | PHD inhibitor | - | - | Anemia in Chronic Kidney Disease[11] |
| Roxadustat | PHD inhibitor | - | - | Anemia in Chronic Kidney Disease[11] |
| IOX2 | PHD2 | - | - | General PHD2 inhibition studies[11] |
| Compound 2 | PHD2 | - | - | Anemia Research[9] |
| Compound 3 | PHD2 | - | - | Anemia Research[9] |
| N-Oxalylglycine (NOG) | Pan-PHD inhibitor | - | - | General PHD inhibition studies[12] |
| Cobalt Chloride (CoCl2) | Pan-PHD inhibitor | - | 100-150 µM | Hypoxia mimic[12][13] |
Experimental Protocols
In Vitro Induction of Hypoxia
a) Chemical Induction using Cobalt Chloride (CoCl₂)
Cobalt chloride is a widely used chemical agent to mimic hypoxia by inhibiting PHD activity.[13][14]
-
Prepare a stock solution of CoCl₂ (e.g., 25 mM in sterile ddH₂O). It is recommended to prepare this solution fresh before each use.[13]
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the desired final concentration of CoCl₂ (typically 100-150 µM).
-
Incubate the cells for the desired period (e.g., 4-24 hours) in a standard cell culture incubator (37°C, 5% CO₂).[13]
-
Proceed with downstream analysis, such as protein extraction for Western blotting or RNA isolation for qPCR.
b) Physical Induction using a Hypoxia Chamber
A hypoxia chamber provides a more physiologically relevant hypoxic environment by controlling gas concentrations.[15][16]
-
Place cell culture plates or flasks inside the modular incubator chamber.[13]
-
Include a petri dish with sterile water to maintain humidity.[13]
-
Seal the chamber and flush it with a pre-mixed gas mixture containing low oxygen (e.g., 1-5% O₂), 5% CO₂, and balanced with N₂.[13]
-
A typical flow rate is 20 liters per minute for 5-10 minutes to ensure the displacement of ambient air.[13]
-
After flushing, clamp the tubing to seal the chamber and place it in a standard cell culture incubator at 37°C for the desired duration.
-
For a negative control, maintain a parallel set of cultures in a standard incubator with normoxic conditions (approx. 21% O₂).
General Workflow for Testing this compound
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on cultured cells.
Caption: A general experimental workflow for in vitro studies with this compound.
Western Blotting for HIF-1α Stabilization
Due to the rapid degradation of HIF-1α under normoxic conditions, careful sample preparation is crucial.[6][7][17]
a) Sample Preparation
-
After treatment with this compound or exposure to hypoxia, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. To further stabilize HIF-1α, some protocols recommend using a lysis buffer containing CoCl₂.[7][18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[6]
-
For nuclear extracts, which are recommended for HIF-1α detection, use a nuclear extraction kit according to the manufacturer's instructions.[17]
b) SDS-PAGE and Immunoblotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-50 µg of total protein per lane onto an 8% SDS-polyacrylamide gel.[17]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or α-tubulin.
Quantitative PCR (qPCR) for HIF-1α Target Gene Expression
This protocol allows for the quantification of changes in the expression of HIF-1α target genes, such as VEGFA (Vascular Endothelial Growth Factor A) and EPO (Erythropoietin).
a) RNA Extraction and cDNA Synthesis
-
Following cell treatment, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
b) qPCR Reaction
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene (e.g., VEGFA, EPO) and a reference gene (e.g., GAPDH, ACTB). Primer sequences can be obtained from literature or primer design software.[8][19][20]
-
Perform qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[21]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.[22]
In Vitro PHD2 Inhibition Assay
A biochemical assay can be performed to determine the IC50 value of this compound. Several assay formats are available, including those that measure the consumption of the co-substrate α-ketoglutarate or the interaction between hydroxylated HIF-1α and VHL.[12][23][24]
General Principle (AlphaScreen Assay)
-
Recombinant PHD2 enzyme is incubated with a biotinylated HIF-1α peptide substrate, the co-substrate 2-oxoglutarate, and varying concentrations of the inhibitor (this compound).
-
After the hydroxylation reaction, acceptor beads coated with an antibody specific for hydroxylated proline and donor beads coated with streptavidin are added.
-
In the absence of inhibition, the hydroxylated biotinylated peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
The inhibitor disrupts this interaction, leading to a decrease in the signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[25]
This protocol provides a general framework, and specific details may vary depending on the commercial assay kit used.
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (and a suitable solvent, e.g., DMSO)
-
Cobalt Chloride (CoCl₂)
-
Reagents for protein extraction (RIPA buffer, protease/phosphatase inhibitors)
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies, ECL substrate)
-
Reagents for RNA extraction and qPCR (RNA isolation kit, cDNA synthesis kit, SYBR Green master mix, primers)
-
Hypoxia chamber and gas mixture
-
Standard laboratory equipment (cell culture incubator, centrifuge, electrophoresis and blotting apparatus, qPCR machine, plate reader)
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. What are EGLN1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. EGLN1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hypoxia-inducible Factor-1 (HIF-1) but Not HIF-2 Is Essential for Hypoxic Induction of Collagen Prolyl 4-Hydroxylases in Primary Newborn Mouse Epiphyseal Growth Plate Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for HIF-1α Detection Following PHD2-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor in cellular adaptation to low oxygen (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, primarily PHD2. This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1][2] Consequently, HIF-1α protein levels are typically very low in normoxic cells.[3]
PHD2 inhibitors, such as the conceptual small molecule PHD2-IN-3, block the hydroxylation of HIF-1α, thereby preventing its degradation and causing its stabilization and accumulation, even under normoxic conditions.[4][5] This mimics a hypoxic response and is a key therapeutic strategy for various diseases.[4] Accurate detection and quantification of HIF-1α protein levels by Western blot are essential for evaluating the efficacy of PHD2 inhibitors. This application note provides a detailed protocol for performing a Western blot to detect HIF-1α in cell lysates after treatment with a PHD2 inhibitor.
Signaling Pathway
The inhibition of PHD2 by compounds like this compound disrupts the canonical degradation pathway of HIF-1α. This leads to its stabilization, nuclear translocation, and subsequent activation of target genes.
Experimental Protocol
This protocol is optimized for cultured cells treated with a PHD2 inhibitor.
Materials and Reagents
-
Cell Culture: Adherent cells (e.g., HeLa, HEK293T, or a relevant cell line for the study)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Positive Control: Cobalt chloride (CoCl₂) or a known PHD inhibitor like IOX2
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails. It is crucial to work quickly and keep samples on ice to prevent HIF-1α degradation.[6][7]
-
Protein Assay: BCA or Bradford assay kit
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol
-
Transfer: PVDF or nitrocellulose membrane, methanol, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibody: Anti-HIF-1α antibody (e.g., mouse monoclonal or rabbit polyclonal)
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Loading Control Antibody: Anti-β-actin, anti-α-tubulin, or anti-GAPDH antibody
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Step-by-Step Method
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 4-8 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl₂).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Work quickly to minimize HIF-1α degradation.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:500 or 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the antibody incubation steps for a loading control protein (e.g., β-actin).
-
-
Detection and Imaging:
-
Incubate the membrane with an ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Presentation
The expected outcome of the Western blot is an increase in the intensity of the HIF-1α band (approximately 120 kDa) with increasing concentrations of this compound. The data can be quantified by densitometry and presented in a table.
Table 1: Representative Densitometry Analysis of HIF-1α Protein Levels
| Treatment Group | Concentration (µM) | HIF-1α Band Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 150 | 1.0 |
| This compound | 1 | 450 | 3.0 |
| This compound | 10 | 1200 | 8.0 |
| This compound | 50 | 2550 | 17.0 |
| Positive Control (CoCl₂) | 100 | 2850 | 19.0 |
Note: The data presented in this table is exemplary and based on the expected dose-dependent effect of a PHD2 inhibitor. Actual results may vary depending on the cell line, specific inhibitor, and experimental conditions.
Troubleshooting
-
No or Weak HIF-1α Signal:
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Multiple Bands:
-
HIF-1α can be subject to post-translational modifications and degradation, which may result in multiple bands. Ensure the main band corresponds to the expected molecular weight (~120 kDa).
-
Use a highly specific monoclonal antibody.
-
By following this detailed protocol, researchers can reliably perform Western blot analysis to assess the stabilization of HIF-1α following treatment with PHD2 inhibitors like this compound, facilitating the evaluation of their therapeutic potential.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
Application Note: Measuring Erythropoietin (EPO) Levels Following Administration of the PHD2 Inhibitor, PHD2-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythropoietin (EPO) is a critical hormone, produced primarily by the kidneys, that stimulates the production of red blood cells (erythropoiesis)[1][2]. Its production is tightly regulated by cellular oxygen levels through the Hypoxia-Inducible Factor (HIF) pathway[3][4]. In normal oxygen conditions (normoxia), the HIF-α subunit is hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, with PHD2 being the key oxygen sensor[5][6][7]. This hydroxylation marks HIF-α for proteasomal degradation, keeping its levels low[5][7].
PHD2 inhibitors, such as PHD2-IN-3, are a class of small molecules that prevent the hydroxylation of HIF-α, mimicking a hypoxic state[7]. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and promotes the transcription of target genes, including the EPO gene[3][4][8]. Consequently, administering a PHD2 inhibitor is expected to increase endogenous EPO production, making it a promising therapeutic strategy for treating anemia associated with conditions like chronic kidney disease[3][7].
This application note provides a detailed protocol for administering the novel PHD2 inhibitor, this compound, to a murine model and subsequently measuring the pharmacodynamic response by quantifying changes in plasma EPO levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: PHD2 Inhibition
Under normoxic conditions, PHD2 utilizes oxygen to hydroxylate specific proline residues on HIF-α. The von Hippel-Lindau (VHL) E3 ubiquitin ligase complex recognizes this modification, leading to the ubiquitination and subsequent degradation of HIF-α[7]. The inhibitor this compound blocks the active site of PHD2, preventing HIF-α hydroxylation. This stabilizes HIF-α, allowing it to dimerize with HIF-β, bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and activate transcription, resulting in increased EPO synthesis and secretion[3][5].
Experimental Protocols
This section details the procedures for an in vivo study in mice, from drug administration to sample analysis.
In-Vivo Administration of this compound
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks of age.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Drug Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose in sterile water). Prepare fresh on the day of dosing.
-
Grouping: Divide mice into groups for dose-response and time-course studies (n=5 per group). Include a vehicle control group.
-
Administration: Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg body weight.
Blood Sample Collection and Processing
-
Time Points: For time-course analysis, collect blood at 0, 2, 4, 8, 12, and 24 hours post-dose. For dose-response, collect at a single time point (e.g., 8 hours post-dose).
-
Collection: Collect approximately 200-300 µL of whole blood from each mouse via submandibular or saphenous vein bleeding into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Storage: Carefully collect the supernatant (plasma) and transfer it to fresh, labeled cryovials. Store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles[9].
EPO Quantification by ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[9][10][11] Always refer to the specific manufacturer's instructions for the chosen kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Equilibrate all reagents to room temperature (+15 to +25°C) before use.[10]
-
Plate Preparation: Add assay diluent to each well of the antibody-precoated microplate.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided EPO standard. Add 50 µL of each standard dilution to the appropriate wells in duplicate.[9]
-
Sample Addition: Add 50 µL of each plasma sample (undiluted or diluted as necessary) to the wells in duplicate.[9] Also, run a positive control and a blank (reagent blank) well.[10]
-
First Incubation: Add 50 µL of the biotinylated anti-EPO detection antibody to each well.[9] Cover the plate and incubate for 1-2 hours at room temperature, preferably on a microplate shaker (approx. 300 rpm).[9][10]
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 300 µL of wash buffer per well.[10] Ensure complete removal of the buffer after the last wash by inverting the plate and tapping it on absorbent paper.
-
Second Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 20-60 minutes at room temperature.
-
Second Washing: Repeat the washing step as described in step 6.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well.[10] Incubate the plate in the dark at room temperature for approximately 15-20 minutes, or until sufficient color develops.[10]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[9]
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[9] Use a correction wavelength of >600 nm if possible.[9]
-
Calculation: Calculate the mean absorbance for each standard and sample. Plot the standard curve (absorbance vs. concentration) and use it to determine the EPO concentration in the samples. Correct for any dilution factor.
Experimental Workflow
Data Presentation (Example Data)
The following tables present hypothetical data to illustrate expected outcomes from the described experiments.
Table 1: Dose-Dependent Increase in Plasma EPO Levels Plasma collected 8 hours post-administration of this compound.
| Treatment Group | Dose (mg/kg) | Mean Plasma EPO (mIU/mL) | Standard Deviation (SD) |
| Vehicle | 0 | 18.5 | 4.2 |
| This compound | 1 | 75.2 | 15.6 |
| This compound | 3 | 244.8 | 45.1 |
| This compound | 10 | 612.3 | 98.7 |
Table 2: Time-Course of Plasma EPO Levels Plasma collected at various time points after a single 10 mg/kg oral dose of this compound.
| Time Point (Hours) | Mean Plasma EPO (mIU/mL) | Standard Deviation (SD) |
| 0 (Pre-dose) | 20.1 | 5.5 |
| 2 | 155.6 | 30.2 |
| 4 | 430.9 | 78.4 |
| 8 | 625.4 | 105.3 |
| 12 | 488.1 | 85.9 |
| 24 | 95.7 | 22.0 |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the pharmacodynamic effect of the PHD2 inhibitor, this compound. Measuring plasma EPO is a direct and quantifiable method to confirm the in-vivo activity of PHD2 inhibitors and is essential for establishing dose-response and pharmacokinetic/pharmacodynamic (PK/PD) relationships in preclinical drug development. The use of a sensitive and specific ELISA is critical for obtaining reliable and reproducible data.
References
- 1. testing.com [testing.com]
- 2. northoftyneapc.nhs.uk [northoftyneapc.nhs.uk]
- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. krcp-ksn.org [krcp-ksn.org]
- 5. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor prolyl hydroxylase 2 (PHD2) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PHD2 modulators and how do they work? [synapse.patsnap.com]
- 8. Integrity of the Prolyl Hydroxylase Domain Protein 2:Erythropoietin pathway in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Human Erythropoietin ELISA Kit (EPO) (ab274397) | Abcam [abcam.com]
Application Notes and Protocols: Experimental Design for PHD2 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying Prolyl Hydroxylase Domain 2 (PHD2) inhibitors. The protocols and recommendations outlined herein are intended to assist in the preclinical evaluation of novel therapeutic agents targeting the hypoxia-inducible factor (HIF) pathway.
Introduction
PHD2 is a key oxygen sensor that regulates the stability of the alpha subunit of HIF-1. Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions or in the presence of a PHD2 inhibitor, this process is blocked, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This makes PHD2 an attractive therapeutic target for conditions such as anemia of chronic kidney disease.
Key Experiments and Protocols
A thorough preclinical evaluation of a PHD2 inhibitor involves a multi-tiered approach, including biochemical assays, cell-based assays, and in vivo models.
Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against the PHD2 enzyme.
Protocol: In Vitro PHD2 Inhibition Assay
This protocol describes a common method for measuring the enzymatic activity of recombinant human PHD2.
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (PHD2 inhibitor)
-
Detection reagent (e.g., a time-resolved fluorescence resonance energy transfer (TR-FRET) based kit)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PHD2, ascorbate, and Fe(II).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal on a compatible plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PHD2 activity by 50%.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effect of the inhibitor on the HIF-1α pathway in a cellular context.
Protocol: HIF-1α Stabilization Assay in Human Cells
This protocol measures the accumulation of HIF-1α protein in cells treated with a PHD2 inhibitor.
Materials:
-
Human cell line (e.g., HEK293, Hep3B)
-
Cell culture medium and supplements
-
Test compound (PHD2 inhibitor)
-
Positive control (e.g., dimethyloxalylglycine, DMOG)
-
Lysis buffer
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control for a specified duration (e.g., 4-6 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against HIF-1α, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize it to a loading control (e.g., β-actin).
Protocol: Target Gene Expression Analysis
This protocol measures the upregulation of HIF-1α target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).
Materials:
-
Human cell line (e.g., HepG2)
-
Test compound (PHD2 inhibitor)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (EPO, VEGF) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with the test compound as described in the HIF-1α stabilization assay.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform real-time quantitative PCR (qPCR) using primers for the target genes and the housekeeping gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
In Vivo Models
In vivo studies are necessary to assess the efficacy and safety of the PHD2 inhibitor in a whole-organism context.
Protocol: In Vivo Pharmacodynamic (PD) and Efficacy Model
This protocol evaluates the ability of a PHD2 inhibitor to stimulate erythropoiesis in a rodent model.
Materials:
-
Rodent model (e.g., C57BL/6 mice)
-
Test compound (PHD2 inhibitor)
-
Vehicle control
-
Blood collection supplies
-
ELISA kit for EPO
Procedure:
-
Acclimate the animals to the housing conditions.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Collect blood samples at various time points post-dosing.
-
Measure plasma EPO levels using an ELISA kit.
-
For longer-term efficacy studies, monitor hematological parameters such as hemoglobin, hematocrit, and red blood cell count over several weeks of dosing.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro PHD2 Inhibitory Activity
| Compound | IC50 (nM) |
| Inhibitor A | 15.2 |
| Inhibitor B | 28.7 |
| Inhibitor C | 5.4 |
Table 2: Cellular HIF-1α Stabilization and Target Gene Upregulation
| Compound | HIF-1α EC50 (µM) | EPO mRNA Fold Induction (at 10 µM) | VEGF mRNA Fold Induction (at 10 µM) |
| Inhibitor A | 1.2 | 15.3 | 8.1 |
| Inhibitor B | 3.5 | 9.8 | 5.2 |
| Inhibitor C | 0.5 | 25.1 | 12.6 |
Table 3: In Vivo Pharmacodynamic Response in Mice
| Compound | Dose (mg/kg) | Peak Plasma EPO (pg/mL) | Time to Peak (hours) |
| Inhibitor A | 10 | 1250 | 8 |
| Inhibitor B | 10 | 850 | 6 |
| Inhibitor C | 10 | 2100 | 8 |
Visualizations
Diagrams are provided to illustrate key pathways and experimental workflows.
Caption: HIF-1α signaling pathway under normoxia and hypoxia/PHD2 inhibition.
Caption: Experimental workflow for preclinical evaluation of PHD2 inhibitors.
Application Notes and Protocols for Long-Term In Vivo Administration of PHD2-IN-3
For research use only. Not for use in diagnostic procedures.
Introduction
PHD2-IN-3 is a potent inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway.[1] Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation.[2][3] Inhibition of PHD2 by compounds like this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[2][4] This, in turn, promotes the transcription of various genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[2][5] These application notes provide a comprehensive overview and detailed protocols for the long-term in vivo administration of this compound in preclinical research models, particularly in mice. The primary application explored is the induction of erythropoiesis for the study of anemia.[1]
Mechanism of Action
PHD2 inhibitors, including this compound, function by competitively binding to the active site of the PHD2 enzyme, thereby preventing the hydroxylation of HIF-α subunits.[3][6] This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes such as erythropoietin (EPO).[2][4] Increased EPO production stimulates the proliferation and differentiation of red blood cell precursors, leading to an increase in red blood cell mass.[7][8]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative long-term in vivo studies using various PHD2 inhibitors in mice. These data can serve as a reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of a PHD2 Inhibitor (PHD2-IN-1) in Mice and Rats [1]
| Species | Administration Route | Dose (mg/kg) | T1/2 (h) | Oral Bioavailability (F%) |
| Mice | Intraperitoneal (i.p.) | 1 | 0.33 | - |
| Mice | Oral (p.o.) | 10 | 1.17 | 35.3 |
| Rats | Intravenous (i.v.) | 1 | 3.72 | - |
| Rats | Oral (p.o.) | 10 | 2.29 | 33.9 |
Table 2: Effects of Long-Term Administration of PHD2 Inhibitor (Enarodustat) in BTBR ob/ob Mice (18 weeks) [7]
| Treatment Group | Dose (mg/g of diet) | Hematocrit (%) | Plasma Erythropoietin (pg/mL) |
| Control | 0 | Not specified | ~200 |
| Enarodustat (Low Dose) | Not specified | No significant change | Not specified |
| Enarodustat (High Dose) | 0.05 | Significantly increased | ~800 |
Table 3: Hematological Parameters in PHD2 Conditional Knockout (CKO) Mice (6 weeks post-tamoxifen) [9]
| Mouse Strain | Red Blood Cells (10^12/L) | Hemoglobin (g/dL) | Hematocrit (%) |
| Phd2 f/f (Control) | ~9.5 | ~14 | ~45 |
| Phd2 CKO | ~12.5 | ~18 | ~60 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the long-term in vivo effects of this compound.
Long-Term In Vivo Administration of this compound in Mice
This protocol describes the oral administration of a PHD2 inhibitor. The specific dose and formulation for this compound would need to be determined through dose-finding and pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dose (e.g., starting with a range of 10-50 mg/kg), calculate the required amount of this compound.[1]
-
Suspend this compound in the vehicle. Ensure a homogenous suspension through sonication or vigorous vortexing before each administration.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once daily.
-
For long-term studies, continue daily administration for the desired duration (e.g., 28 days, 12 weeks, etc.).
-
-
Monitoring:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic silencing of Phd2 causes reversible immune regulatory dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-dependent inhibition of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrity of the Prolyl Hydroxylase Domain Protein 2:Erythropoietin pathway in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of adult erythropoiesis by prolyl hydroxylase domain proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PHD2-IN-3 Concentration for Cell Culture
Welcome to the technical support center for PHD2-IN-3, a potent inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme Prolyl Hydroxylase Domain 2 (PHD2). Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHD2, this compound prevents the degradation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen. The stabilized HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various target genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: As the optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental endpoint, we recommend performing a dose-response experiment to determine the optimal concentration for your specific model system. A starting point for such an experiment could be a concentration range from 1 µM to 50 µM. It is crucial to include a vehicle control (e.g., DMSO) in your experiments.
Q3: How should I prepare and store this compound?
A3: For optimal stability and activity, it is essential to follow the storage instructions provided on the product datasheet. Typically, small molecule inhibitors should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of your stock solution. When preparing working solutions, ensure the compound is fully dissolved. The solubility of this compound in cell culture media should be considered; if you observe precipitation, you may need to adjust the solvent or the final concentration.
Q4: How can I confirm that this compound is active in my cells?
A4: The primary and most direct method to confirm the activity of this compound is to measure the stabilization of its target, HIF-1α. This can be assessed by Western blotting for HIF-1α protein levels in whole-cell lysates. An increase in the HIF-1α protein band in this compound-treated cells compared to vehicle-treated control cells indicates that the inhibitor is active. Additionally, you can measure the upregulation of known HIF-1α target genes, such as VEGFA or GLUT1, using quantitative real-time PCR (qRT-PCR).
Troubleshooting Guides
Problem 1: No stabilization of HIF-1α is observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Compound Instability | The compound may be unstable in the cell culture medium. Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in the culture medium before the experiment. |
| Cell Permeability Issues | This compound may have poor permeability in your specific cell type. While less common for small molecules, this can be a factor. If possible, consult literature for similar compounds or consider alternative delivery methods, though this is an advanced troubleshooting step. |
| Cell Health | Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond as expected. |
| Incorrect Experimental Timing | The incubation time with this compound may be too short. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for HIF-1α stabilization. |
Problem 2: Cell toxicity or death is observed at the intended effective concentration.
| Possible Cause | Troubleshooting Step |
| High Concentration | The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity. Determine the IC50 for HIF-1α stabilization and the CC50 (50% cytotoxic concentration) to identify a therapeutic window. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects. If possible, use a structurally different PHD2 inhibitor as a control to see if the toxic effects are specific to this compound. Consider reducing the concentration and increasing the incubation time. |
| Cell Sensitivity | Your cell line may be particularly sensitive to PHD2 inhibition or the compound itself. Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) across a range of concentrations. |
Data Presentation
Table 1: Example Dose-Response of this compound on HIF-1α Stabilization and Cell Viability
This table presents hypothetical data from an experiment in which a human cancer cell line was treated with varying concentrations of this compound for 12 hours. HIF-1α protein levels were quantified by Western blot and normalized to a loading control (β-actin), and cell viability was assessed using an MTT assay.
| This compound Conc. (µM) | Relative HIF-1α Level (Normalized to Vehicle) | Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 1.0 | 100% |
| 1 | 2.5 | 98% |
| 5 | 8.2 | 95% |
| 10 | 15.6 | 92% |
| 25 | 22.1 | 85% |
| 50 | 23.5 | 60% |
| 100 | 23.8 | 35% |
Note: This is example data. Actual results will vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for HIF-1α Stabilization
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions in complete cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (a 12-hour incubation is a good starting point).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of each lysate using a BCA or Bradford assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Detect the protein bands using an appropriate secondary antibody and imaging system. Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and treat the cells as described in Protocol 1. Include a vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control from all other wells. Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100%. Plot the normalized viability against the logarithm of the this compound concentration.
Mandatory Visualizations
Caption: PHD2 Signaling Pathway and the Effect of this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
PHD2-IN-3 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PHD2-IN-3 in cancer cell studies. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of Prolyl Hydroxylase Domain-containing protein 2 (PHD2). Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD2, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[1] This process mimics a hypoxic state in the cells.
Q2: What are the expected on-target effects of this compound in cancer cells?
The primary on-target effect of this compound is the stabilization of HIF-1α. This leads to the activation of HIF-1 target genes, which are involved in various cellular processes such as angiogenesis, glucose metabolism, and cell survival. The role of HIF-1α in cancer is complex and can be either pro-tumorigenic or anti-tumorigenic depending on the cancer type and context. Therefore, the expected phenotypic outcomes of this compound treatment, such as changes in proliferation, migration, and metabolism, can vary.[2][3]
Q3: Besides HIF-1α, are there other known targets of PHD2 that could be affected by this compound?
Yes, PHD2 has been shown to have functions independent of HIF-1α.[2][3][4] These non-canonical roles are important considerations for potential off-target effects of PHD2 inhibitors. PHD2 can interact with and regulate other signaling proteins. For example, PHD2 has been shown to regulate the stability and signaling of the Epidermal Growth Factor Receptor (EGFR) in breast cancer cells.[5] It can also influence the NF-κB and TGF-β signaling pathways.[3][6][7] Therefore, inhibition of PHD2 by this compound may lead to unintended consequences in these pathways.
Q4: Are there known off-target effects for PHD2 inhibitors in general?
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No HIF-1α stabilization observed after this compound treatment. | 1. Compound inactivity: The compound may have degraded. 2. Incorrect dosage: The concentration of this compound may be too low. 3. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 4. Experimental error: Issues with Western blot protocol. | 1. Verify compound integrity: Use a fresh batch of this compound. 2. Perform a dose-response experiment: Test a range of concentrations to determine the optimal dose for HIF-1α stabilization. 3. Use a positive control: Treat a sensitive cell line with this compound or use a known HIF-1α stabilizing agent like CoCl₂ or deferoxamine (DFO). 4. Optimize Western blot: Ensure rapid cell lysis and use nuclear extracts for better HIF-1α detection. |
| Unexpected changes in cell proliferation or viability. | 1. On-target effect: HIF-1α stabilization can have variable effects on cell growth depending on the cancer type. 2. Off-target effect: this compound may be inhibiting other cellular targets crucial for cell survival or proliferation. | 1. Confirm on-target effect: Correlate the observed phenotype with HIF-1α stabilization and the expression of its target genes. 2. Investigate off-target pathways: Assess the activity of known PHD2-interacting pathways that are HIF-independent, such as EGFR or NF-κB signaling. 3. Perform a cell viability assay: Use assays like MTT or MTS to quantify the cytotoxic effects of this compound. |
| Changes in EGFR signaling observed. | Off-target effect: PHD2 has been shown to interact with and regulate EGFR stability.[5] Inhibition of PHD2 by this compound may be disrupting this interaction. | 1. Assess EGFR protein levels: Perform a Western blot to measure total and phosphorylated EGFR levels after this compound treatment. 2. Examine downstream signaling: Analyze the phosphorylation status of key downstream effectors of the EGFR pathway, such as AKT and ERK.[5] |
| Unexplained phenotypic changes not correlated with HIF-1α. | HIF-independent off-target effects: this compound may be interacting with other cellular proteins in a manner that is independent of its effect on HIF-1α. | 1. Review literature for HIF-independent PHD2 functions: Investigate pathways like NF-κB and TGF-β that have been linked to PHD2.[3][6][7] 2. Consider a kinase screen: If resources permit, perform a broad kinase inhibitor profiling assay to identify potential off-target kinases. |
Quantitative Data
A comprehensive selectivity profile for this compound is not publicly available. However, the table below presents representative data for other PHD inhibitors to highlight the importance of assessing selectivity.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | FIH IC₅₀ (nM) | Reference |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | >10000 | [9] |
| IOX2 | >10000 | 21 | >10000 | >100000 | [9] |
| Vadadustat (AKB-6548) | - | 29 | - | - | [9] |
Note: IC₅₀ values can vary depending on the assay conditions. This table is for illustrative purposes to emphasize the concept of selectivity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Western Blot for HIF-1α and EGFR
This protocol is for detecting changes in HIF-1α stabilization and EGFR protein levels following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
SDS-PAGE gels (7.5% or gradient)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-EGFR, anti-phospho-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation:
-
For HIF-1α detection, it is critical to work quickly and on ice to prevent protein degradation. Lyse cells directly in Laemmli sample buffer.
-
For enhanced HIF-1α signal, consider preparing nuclear extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's signal to the loading control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating this compound effects.
Caption: Logical relationship of on-target and off-target effects.
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 3. Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor prolyl hydroxylase 2 (PHD2) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: PHD2 Inhibition in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of Prolyl Hydroxylase Domain 2 (PHD2) inhibition in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of PHD2 inhibitors in clinical trials?
A1: The most frequently observed side effects associated with PHD2 inhibitors, such as Roxadustat, Vadadustat, and Daprodustat, include hypertension, thromboembolic events, diarrhea, peripheral edema, and hyperkalemia.[1][2]
Q2: Is there a risk of increased cardiovascular events with PHD2 inhibition?
A2: The cardiovascular safety of PHD2 inhibitors is a key area of investigation. While some studies have shown a comparable cardiovascular risk profile to erythropoiesis-stimulating agents (ESAs), others have raised concerns, particularly in non-dialysis-dependent patient populations.[3][4][5][6][7] For instance, in a large trial with Daprodustat in non-dialysis patients, an increased risk of cardiovascular mortality, stroke, and heart failure was observed compared to an ESA.[2][8] Researchers should carefully monitor cardiovascular parameters throughout their in vivo studies.
Q3: Can PHD2 inhibitors promote tumor growth?
A3: This is a theoretical concern due to the role of Hypoxia-Inducible Factor (HIF), which is stabilized by PHD2 inhibition, in promoting angiogenesis via Vascular Endothelial Growth Factor (VEGF).[9] While clinical trials have not shown a definitive increased risk of malignancies, it remains an area of active investigation and monitoring.[2][10] It is recommended that PHD2 inhibitors are not used in subjects with active malignancies.[2]
Q4: What is the potential for liver toxicity with PHD2 inhibitors?
A4: Cases of liver injury have been reported with some PHD2 inhibitors.[11] For example, with Vadadustat, elevated liver enzymes (ALT, AST) and rare cases of hepatocellular injury have been observed. Routine monitoring of liver function is a standard safety measure in clinical trials and should be considered for preclinical in vivo studies.
Q5: Have seizures been associated with PHD2 inhibition?
A5: Yes, seizures have been reported as a potential side effect.[12] For instance, cases of hypertensive crisis including hypertensive encephalopathy and seizures have been reported in patients receiving Daprodustat.[2]
Troubleshooting Guides
Issue 1: Subject develops hypertension during the experiment.
-
Possible Cause: PHD2 inhibition can lead to an increase in blood pressure.
-
Troubleshooting Steps:
-
Monitor Blood Pressure: Implement regular and frequent blood pressure monitoring for all subjects.
-
Dose Adjustment: Consider a dose reduction of the PHD2 inhibitor.
-
Anti-hypertensive Medication: If hypertension persists, the use of appropriate anti-hypertensive agents may be necessary, depending on the experimental protocol.
-
Baseline Evaluation: Ensure that subjects with pre-existing uncontrolled hypertension are excluded from studies.[2]
-
Issue 2: Observation of a potential thromboembolic event.
-
Possible Cause: PHD2 inhibitors have been associated with an increased risk of venous and arterial thromboembolic events, including deep vein thrombosis, pulmonary embolism, and thrombosis of vascular access.[1][2]
-
Troubleshooting Steps:
-
Clinical Monitoring: Closely monitor subjects for signs and symptoms of thrombosis (e.g., swelling, pain, warmth in a limb for DVT; shortness of breath, chest pain for PE).
-
Hematological Parameters: Monitor relevant blood parameters such as platelet count and coagulation profiles.
-
Exclusion Criteria: Subjects with a high baseline risk for thrombosis should be carefully considered for inclusion or exclusion from studies.
-
Issue 3: Elevated liver enzymes are detected in blood work.
-
Possible Cause: Potential drug-induced liver injury (DILI).
-
Troubleshooting Steps:
-
Confirm Findings: Repeat liver function tests to confirm the elevation.
-
Dose Interruption/Reduction: Consider temporarily stopping or reducing the dose of the PHD2 inhibitor.
-
Further Investigation: If elevations are significant or persistent, further investigation into the cause of liver injury is warranted.
-
Quantitative Data on Side Effects
The following tables summarize the incidence of key adverse events reported in clinical trials for different PHD2 inhibitors.
Table 1: Incidence of Common Adverse Events with Roxadustat
| Adverse Event | Roxadustat Group | Control (Placebo or ESA) Group | Risk Ratio/Odds Ratio (95% CI) | Citation(s) |
| Hypertension | Higher Incidence | Lower Incidence | OR = 1.39 (1.13–1.73) vs Placebo | [13] |
| Hyperkalemia | Higher Incidence | Lower Incidence | OR = 1.31 (1.02–1.69) vs Placebo | [13] |
| Serious Adverse Events (SAEs) | Higher Incidence | Lower Incidence | OR = 1.13 (1.04–1.23) vs Control | [13] |
| Diarrhea | Increased Risk | Lower Risk | RR = 1.3 (1.11, 1.51) vs ESA | [14] |
| Sepsis | Increased Risk | Lower Risk | RR = 2.42 (1.50, 3.89) vs Placebo | [15] |
| Cellulitis | Increased Risk | Lower Risk | RR = 2.07 (1.24, 3.44) vs Placebo | [15] |
Table 2: Incidence of Adverse Events with Vadadustat
| Adverse Event | Vadadustat Group | Darbepoetin Alfa Group | Hazard Ratio (95% CI) | Citation(s) |
| Major Adverse Cardiovascular Events (MACE) | 18.2% | 19.3% | HR = 0.96 (0.83 to 1.11) | [4] |
| Worsening of Hypertension | 14% | 17% | - | |
| Serious Worsening of Hypertension | 2.7% | 3% | - | |
| Gastric or Esophageal Erosions | 6.4% | 5.3% | - | |
| Serious GI Erosions | 3.4% | 3.3% | - |
Table 3: Incidence of Adverse Events with Daprodustat
| Adverse Event | Daprodustat Group | rhEPO/Darbepoetin Alfa Group | Incidence per 100 Patient-Years / Hazard Ratio (95% CI) | Citation(s) |
| Hypertension | 12 per 100 PY | 12 per 100 PY | - | [2] |
| Thrombotic Vascular Events | ≥10% incidence | - | - | [2] |
| Abdominal Pain | ≥10% incidence | - | - | [2] |
| Gastric or Esophageal Erosions | 2.5 per 100 PY | 2.9 per 100 PY | - | [2] |
| Cancer-related AE (on-treatment + 1 day) | 72 patients | 49 patients | HR 1.50 (1.04, 2.15) | [10] |
| Cancer-related AE (end of study) | 87 patients | 84 patients | HR 1.04 (0.77, 1.40) | [10] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Safety
-
Objective: To evaluate the cardiovascular safety of a PHD2 inhibitor in a preclinical model.
-
Methodology:
-
Animal Model: Use a relevant animal model, such as a rodent model of chronic kidney disease.
-
Treatment Groups: Include a vehicle control group, a PHD2 inhibitor group (at various doses), and a positive control group (e.g., an ESA).
-
Cardiovascular Monitoring:
-
Blood Pressure: Measure systolic and diastolic blood pressure regularly using tail-cuff plethysmography or telemetry.
-
Electrocardiogram (ECG): Record ECGs to assess for any changes in cardiac rhythm or intervals.
-
Echocardiography: Perform echocardiograms at baseline and at the end of the study to evaluate cardiac structure and function (e.g., ejection fraction, left ventricular mass).
-
-
Biomarkers: At the end of the study, collect blood samples to measure cardiac biomarkers such as troponins.
-
Histopathology: Perform histological examination of the heart tissue to look for any signs of cardiac damage or hypertrophy.
-
-
Data Analysis: Compare the cardiovascular parameters between the treatment groups. Statistical analysis should be performed to determine any significant differences. A time-to-first-event analysis for major adverse cardiovascular events (MACE) is a standard approach in clinical trials.[4][6]
Protocol 2: Evaluation of Thromboembolic Risk
-
Objective: To assess the pro-thrombotic potential of a PHD2 inhibitor.
-
Methodology:
-
Animal Model: Utilize a model susceptible to thrombosis, such as a ferric chloride-induced arterial thrombosis model in rodents.
-
Treatment Groups: Administer the PHD2 inhibitor or vehicle control to the animals prior to inducing thrombosis.
-
Thrombosis Assessment:
-
Time to Occlusion: Measure the time it takes for the artery to become fully occluded after the application of ferric chloride.
-
Thrombus Weight: After the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
-
Coagulation Assays: Collect blood samples to perform a panel of coagulation tests, including prothrombin time (PT), activated partial thromboplastin time (aPTT), and platelet aggregation assays.
-
-
Data Analysis: Compare the time to occlusion, thrombus weight, and coagulation parameters between the groups to determine if the PHD2 inhibitor has a pro-thrombotic effect.
Protocol 3: Liver Safety Assessment
-
Objective: To monitor for potential hepatotoxicity of a PHD2 inhibitor.
-
Methodology:
-
Animal Model: Use a standard rodent model for toxicity studies.
-
Treatment Groups: Include a vehicle control and multiple dose groups of the PHD2 inhibitor.
-
Liver Function Tests: Collect blood samples at regular intervals and at the end of the study to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[16]
-
Histopathology: At the end of the study, perform a gross examination of the liver and collect tissue samples for histopathological analysis to look for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
-
Data Analysis: Analyze the trends in liver enzyme levels over time and compare the final values between the groups. Correlate any biochemical changes with the histopathological findings. The use of "eDISH" plots (evaluation of drug-induced serious hepatotoxicity) can help visualize potential Hy's Law cases.[16]
Protocol 4: Measurement of VEGF Levels
-
Objective: To determine the effect of PHD2 inhibition on circulating VEGF levels.
-
Methodology:
-
Sample Collection: Collect blood samples from subjects at baseline and at various time points after administration of the PHD2 inhibitor. Process the blood to obtain plasma or serum.
-
VEGF Assay: Use a validated enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentration of VEGF in the plasma or serum samples.[17][18] It is crucial to use an assay that is not interfered with by the therapeutic agent if applicable.[19]
-
-
Data Analysis: Compare the VEGF levels at different time points to the baseline values to assess the magnitude and duration of the increase in VEGF in response to PHD2 inhibition.
Signaling Pathways and Experimental Workflows
Caption: PHD2-HIF signaling and effects of inhibition.
Caption: Workflow for cardiovascular safety assessment.
Caption: Troubleshooting guide for hypertension.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non–Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Vadadustat for Anemia in Patients Undergoing Dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vadadustat Releases U.S. Patient Data From Global Phase 3 Clinical Program In Journal of the American Society Of Nephrology [webull.com]
- 6. Frontiers | Assessment of the safety of Roxadustat for cardiovascular events in chronic kidney disease-related anemia using meta-analysis and bioinformatics [frontiersin.org]
- 7. Cardiovascular and renal safety outcomes of hypoxia-inducible factor prolyl-hydroxylase inhibitor roxadustat for anemia patients with chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 3 Randomized Study Comparing Vadadustat with Darbepoetin Alfa for Anemia in Japanese Patients with Nondialysis-Dependent CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of on-treatment cancer safety events with daprodustat versus conventional erythropoiesis-stimulating agents—post hoc analyses of the ASCEND-ND and ASCEND-D trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. De-risking seizure liability: integrating adverse outcome pathways (AOPs), new approach methodologies (NAMs), and in silico approaches while highlighting knowledge gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of Roxadustat in Chronic Kidney Disease Patients: An Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Risk of infection in roxadustat treatment for anemia in patients with chronic kidney disease: A systematic review with meta-analysis and trial sequential analysis [frontiersin.org]
- 16. Methodology to Assess Clinical Liver Safety Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prolyl hydroxylase inhibitors increase the production of vascular endothelial growth factor by periodontal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of PHD2 Inhibitors in Solution
Disclaimer: The following guidance pertains to small molecule Prolyl Hydroxylase Domain 2 (PHD2) inhibitors in general, as specific stability data for a compound designated "PHD2-IN-3" is not publicly available. The principles and troubleshooting steps provided are based on common challenges encountered with poorly soluble small molecule drugs.
Frequently Asked Questions (FAQs)
Q1: My PHD2 inhibitor is precipitating out of my aqueous buffer. What are the likely causes?
A1: Precipitation of poorly soluble compounds from aqueous solutions is a common issue. The primary causes include:
-
Low Intrinsic Solubility: The compound may have inherently low solubility in aqueous media.
-
Solvent Shift: If the compound is introduced from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer, the sudden change in solvent polarity can cause it to crash out of solution.
-
pH Effects: If the compound's solubility is pH-dependent, the pH of the buffer may not be optimal for keeping it dissolved.
-
Temperature Effects: Changes in temperature during the experiment can affect solubility.
-
Aggregation: The compound may be self-aggregating at the concentration being used.
Q2: How can I improve the solubility and stability of my PHD2 inhibitor for in vitro assays?
A2: Several formulation strategies can be employed to enhance the solubility and stability of poorly soluble drugs.[1][2] These include:
-
Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can be effective.[3]
-
Use of Excipients: Surfactants, cyclodextrins, and polymers can be used to form micelles, inclusion complexes, or dispersions that increase the apparent solubility of the drug.[1][3][4]
-
Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization can increase the dissolution rate.[2]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A3:
-
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a property of the most stable crystalline form of the compound.
-
Kinetic solubility is the concentration of a compound that remains in solution under non-equilibrium conditions, such as when a DMSO stock is added to a buffer. It is often higher than thermodynamic solubility but can lead to precipitation over time.[5]
For most in vitro experiments, kinetic solubility is the more practical parameter, as it reflects the conditions under which the compound is typically used.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Low kinetic solubility; high degree of supersaturation. | - Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution (typically should be kept below 1-2% to avoid artifacts).- Use a formulation with solubilizing excipients like cyclodextrins.[4] |
| Solution is initially clear but becomes cloudy over time. | Compound is slowly precipitating from a supersaturated solution. | - This indicates that the kinetic solubility limit is being exceeded over the time course of the experiment.- Consider using a formulation that enhances thermodynamic solubility, such as a solid dispersion or a lipid-based formulation for in vivo studies.[3] |
| Inconsistent results between experiments. | Variability in solution preparation; compound degradation. | - Ensure consistent and thorough mixing when preparing solutions.- Prepare fresh solutions for each experiment.- Evaluate the chemical stability of the compound in the chosen buffer and at the experimental temperature. |
| Low apparent potency in cell-based assays. | Poor solubility leading to a lower effective concentration than intended. | - Determine the kinetic solubility of the compound in the assay medium.- Ensure that the concentrations used in the assay are below the solubility limit.- Consider using a formulation that improves solubility. |
Data on Formulation Strategies for Poorly Soluble Drugs
The following table summarizes common formulation strategies and their general impact on solubility. The effectiveness of each strategy is highly dependent on the specific physicochemical properties of the compound.
| Formulation Strategy | Mechanism of Solubility Enhancement | Typical Fold-Increase in Solubility | Considerations |
| Co-solvents (e.g., PEG 400, Propylene Glycol) | Reduces the polarity of the solvent. | 2 to 50-fold | Can have biological effects at higher concentrations. |
| pH Adjustment | Increases the fraction of the more soluble ionized form. | 10 to 1000-fold for ionizable compounds | Only applicable to compounds with ionizable groups. |
| Surfactants (e.g., Polysorbate 80, Cremophor EL) | Forms micelles that encapsulate the drug. | 10 to 100-fold | Can cause cell lysis at higher concentrations. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Forms inclusion complexes with the drug. | 10 to 500-fold | Can have a non-linear effect on solubility; may have its own biological effects. |
| Solid Dispersions | Disperses the drug in a polymer matrix in an amorphous state. | 10 to 100-fold | Requires more complex formulation development.[3] |
Experimental Protocols
Kinetic Solubility Assay by HPLC
This protocol provides a method to determine the kinetic solubility of a compound in a specific buffer.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Filtration plate (e.g., 0.45 µm PVDF)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mM).
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[6]
-
Filter the solutions using the filtration plate to remove any precipitated compound.[5]
-
Analyze the filtrate by HPLC to determine the concentration of the dissolved compound.
-
Generate a calibration curve using known concentrations of the compound to quantify the results.
-
The highest concentration at which the compound remains in solution is considered its kinetic solubility under those conditions.
Visualizations
HIF-1α Signaling Pathway
The following diagram illustrates the signaling pathway regulated by PHD2, which is the target of PHD2 inhibitors. Under normal oxygen conditions (normoxia), PHD2 hydroxylates HIF-1α, leading to its degradation. PHD2 inhibitors block this process, stabilizing HIF-1α and allowing it to promote the transcription of hypoxia-inducible genes.[7][8][9]
Caption: Simplified HIF-1α signaling pathway under normoxia and hypoxia/PHD2 inhibition.
Troubleshooting Workflow for Solubility and Stability Issues
This workflow provides a logical sequence of steps to address common problems with compound stability in solution.
Caption: A workflow for troubleshooting solubility and stability issues of small molecules.
References
- 1. jocpr.com [jocpr.com]
- 2. upm-inc.com [upm-inc.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. HIF-1α pathway | Abcam [abcam.com]
Technical Support Center: PHD2 Inhibitor Experiments
Welcome to the technical support center for researchers working with PHD2 inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions regarding unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected stabilization of HIF-1α after treating our cells with a PHD2 inhibitor. What could be the issue?
A1: Several factors could contribute to a lack of HIF-1α stabilization. Here are some troubleshooting steps:
-
Inhibitor Potency and Dose: Ensure you are using the inhibitor at an effective concentration. The IC50 values for PHD2 inhibitors can vary significantly.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cellular Context: The cellular environment plays a crucial role. The availability of co-factors for PHD2, such as Fe(II) and 2-oxoglutarate (2-OG), can influence inhibitor efficacy.[3][4] Consider the metabolic state of your cells.
-
Duration of Treatment: The stabilization of HIF-1α is a dynamic process. A time-course experiment is recommended to identify the optimal treatment duration. Some inhibitors may exhibit time-dependent inhibition.[4]
-
Oxygen Levels: While PHD2 inhibitors are designed to mimic hypoxia, the actual oxygen concentration in your cell culture incubator can still influence the baseline levels of HIF-1α. Ensure your normoxic conditions are consistent.
-
Experimental Protocol: Verify the integrity of your experimental workflow, from cell lysis and protein extraction to Western blotting. Ensure your HIF-1α antibody is validated and working correctly.
Q2: We are observing significant off-target effects that are confounding our results. What are the known off-target effects of PHD2 inhibitors?
A2: PHD2 inhibitors are analogs of 2-oxoglutarate (α-ketoglutarate) and can competitively inhibit other 2-OG-dependent dioxygenases (2-OGDDs), leading to off-target effects.[5] This lack of high specificity is a known concern.[5]
Potential off-target effects include:
-
Cardiovascular Complications: Some PHD2 inhibitors have been associated with cardiovascular safety concerns in clinical trials.[6]
-
Thrombogenesis: Effects on platelet aggregation have been observed, potentially mediated through the phosphorylation of Akt1.[5]
-
Vascular Calcification: HIF-1α stabilization can increase the expression of RUNX2, a master regulator of osteogenic differentiation, potentially promoting vascular calcification.[5]
-
Metabolic Alterations: As 2-OG is a key metabolite in the TCA cycle, its inhibition can have broader metabolic consequences.[5]
To mitigate these effects, consider using multiple PHD2 inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to on-target PHD2 inhibition.
Q3: Our in vivo experiments with PHD2 inhibitors are showing unexpected phenotypes, such as immune system activation. Is this a known phenomenon?
A3: Yes, unexpected systemic effects have been reported. Systemic silencing of PHD2 in mouse models has been shown to cause multilineage leukocytosis and features of autoimmunity.[7][8] This phenotype was found to be mediated principally through the HIF-2α isoform and was reversible upon re-establishment of PHD2 function.[7][8] Therefore, it is crucial to monitor hematological parameters and assess for signs of immune dysregulation in your in vivo studies.
Troubleshooting Specific Unexpected Results
Issue 1: Contradictory results between different PHD2 inhibitors.
-
Possible Cause: Different PHD2 inhibitors have varying potencies and selectivities for the three PHD isoforms (PHD1, PHD2, and PHD3) and other 2-OGDDs.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting contradictory inhibitor results.
Issue 2: Unexpected cardiac hypertrophy and fibrosis in an animal model.
-
Possible Cause: Studies have shown that endothelial-specific deletion of PHD2 can induce cardiac hypertrophy and fibrosis in a HIF-2α-dependent manner.[9] This suggests a potential direct or indirect effect of PHD2 inhibition on cardiac remodeling.
-
Experimental Plan:
-
Histological Analysis: Perform histological staining (e.g., H&E, Masson's trichrome) to quantify cardiomyocyte size and collagen deposition.
-
Echocardiography: Assess cardiac function and dimensions in live animals.
-
Gene Expression Analysis: Measure the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, Col1a1) in heart tissue via qPCR.
-
HIF-1α vs. HIF-2α Dependence: If possible, use genetic models to investigate the relative contributions of HIF-1α and HIF-2α to the observed phenotype.[10]
-
Data Presentation: Inhibitor Potency
The following table summarizes the IC50 values of several PHD2 inhibitors, highlighting the differences in their potency.
| Inhibitor | PHD2 IC50 (nM) | Assay Method |
| Molidustat | 7 | LC-MS |
| IOX4 | 3 | LC-MS |
| FG-4592 | 27 | LC-MS |
| Vadadustat | 29 | LC-MS |
| GSK1278863 | 67 | LC-MS |
| Compound 8 | 256 | MS-based |
| Compound 9 | 210 | MS-based |
| Compound 13 | 153 | MS-based |
| Compound 16 | 93 | MS-based |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Stabilization
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PHD2 inhibitor at the desired concentration and for the specified duration. Include a positive control (e.g., cells treated with a hypoxia-mimicking agent like DMOG or cultured under hypoxic conditions) and a negative control (vehicle-treated cells).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Normalize HIF-1α levels to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways
The PHD2-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), PHD2 hydroxylates HIF-1α, leading to its degradation. PHD2 inhibitors block this process, allowing HIF-1α to stabilize and activate target genes.
Caption: The PHD2-HIF-1α signaling cascade.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 4. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic silencing of Phd2 causes reversible immune regulatory dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A knock-in mouse model of human PHD2 gene-associated erythrocytosis establishes a haploinsufficiency mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for PHD2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PHD2 inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PHD2 inhibitors?
A1: Prolyl Hydroxylase Domain-containing protein 2 (PHD2) is a key enzyme that regulates the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on HIF-1α, marking it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3] PHD2 inhibitors block this hydroxylation process, which mimics a low-oxygen (hypoxic) state.[2][3] This leads to the stabilization and accumulation of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in processes like erythropoiesis and angiogenesis.[1][2]
Q2: What are the expected downstream effects of PHD2 inhibition?
A2: By stabilizing HIF-1α, PHD2 inhibitors activate the transcription of various hypoxia-responsive genes. A primary and well-documented downstream effect is the increased production of erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[4] Therefore, researchers can expect to observe elevated levels of these proteins and potentially increased angiogenesis and red blood cell production in their experimental models.
Q3: Are there any known off-target effects or HIF-independent actions of PHD2?
A3: Yes, the role of PHD2 can be complex and may extend beyond HIF-1α regulation. Some studies suggest that PHD2 can have tumor-suppressing or tumor-promoting functions that are independent of HIF-α.[5] For instance, PHD2 has been shown to influence NF-κB activity and other signaling pathways.[5] Researchers should be aware of these potential off-target effects and consider them when interpreting their results. Systemic administration of some PHD2 inhibitors has raised concerns about side effects, including cardiovascular safety.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No HIF-1α Stabilization Detected by Western Blot
Q: I've treated my cells with a PHD2 inhibitor, but my Western blot shows no increase in HIF-1α levels, or the results are not reproducible. What could be the problem?
A: This is a very common challenge due to the extremely short half-life of HIF-1α (less than 5-8 minutes) under normoxic conditions. The protein is rapidly degraded, making its detection difficult. Here are several critical factors to consider:
-
Sample Preparation is Key: The most critical step is to minimize the exposure of your samples to oxygen during and after cell lysis.
-
Speed is Essential: Work quickly and keep samples on ice at all times.[7] Some protocols recommend a multi-person approach to lyse cells directly on the plate within seconds of removing them from the incubator.[7]
-
Lysis Buffer Composition: Your lysis buffer should contain a cocktail of protease inhibitors.[8] Some researchers have found that adding cobalt chloride (CoCl₂) to the lysis buffer can help stabilize HIF-1α.[8][9]
-
Hypoxic Lysis: If possible, perform the cell lysis step inside a hypoxic chamber to prevent re-oxygenation.
-
-
Cellular Fractionation: HIF-1α is active in the nucleus. Preparing nuclear extracts can enrich the concentration of HIF-1α, leading to a stronger signal on your Western blot.[10][11]
-
Positive Controls are Crucial: Always include a positive control to ensure your antibody and detection system are working correctly.[10][11]
-
Hypoxia-Treated Cells: Lysates from cells exposed to true hypoxia (e.g., 1% O₂) are a good positive control.
-
Chemical Induction: Cells treated with hypoxia mimetics like cobalt chloride (CoCl₂) or desferrioxamine (DFO) can also serve as positive controls.[11]
-
-
Antibody Selection: Not all HIF-1α antibodies perform equally well in Western blotting. You may need to test different antibodies to find one that works reliably with your specific cell or tissue lysates.[10]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein per lane, typically at least 50µg.[10]
Troubleshooting Decision Tree
Issue 2: PHD2 Inhibitor Shows Low Potency or No Activity
Q: My PHD2 inhibitor is not producing the expected downstream effects (e.g., no increase in VEGF secretion). What should I investigate?
A: If you have confirmed that your detection methods (like Western blot or ELISA) are working correctly, the issue may lie with the inhibitor itself or the experimental conditions.
-
Inhibitor Stability and Storage: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions and dilutions for each experiment.
-
Cell Permeability: Verify that the inhibitor is cell-permeable. If not, you may need to use a different compound or a delivery system like liposomes.[6][12]
-
Dose and Time Course: It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and inhibitor.[13][14] The IC50 value from a cell-free assay may not directly translate to the effective concentration in a cellular context.
-
Competition with Co-substrates: Many PHD2 inhibitors act by competing with the co-substrate 2-oxoglutarate (2-OG).[13][14] High intracellular concentrations of 2-OG could potentially reduce the inhibitor's efficacy.
Quantitative Data Summary
The potency of PHD2 inhibitors is often compared using their half-maximal inhibitory concentration (IC50) values. Below is a summary of IC50 values for several common PHD2 inhibitors. Note that these values can vary depending on the assay conditions.
| PHD2 Inhibitor | IC50 (nM) for PHD2 | Selectivity Notes | Reference |
| IOX2 | 21 | >100-fold selective over several JMJD demethylases and FIH. | [15] |
| IOX4 | 1.6 | Potent and selective for PHD2. | [15] |
| Vadadustat (AKB-6548) | 29 | A novel, titratable, oral HIF-PH inhibitor. | [15] |
| Molidustat (BAY 85-3934) | 280 | Also inhibits PHD1 (IC50 = 480 nM) and PHD3 (IC50 = 450 nM). | [15] |
| FG-2216 | 3900 | An orally active HIF prolyl 4-hydroxylase inhibitor. | [15] |
| PHD2-IN-1 | 22.53 | A potent and orally active inhibitor. | [16] |
Key Experimental Protocols
Protocol 1: Western Blot for HIF-1α Detection
This protocol is optimized for the detection of the labile HIF-1α protein.
Materials:
-
Cell culture plates and PHD2 inhibitor of choice.
-
Ice-cold PBS.
-
Hypoxia chamber (recommended).
-
Ice-cold Lysis Buffer: RIPA buffer supplemented with a protease inhibitor cocktail and 1 mM CoCl₂.[8]
-
Cell scrapers.
-
Microcentrifuge.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels (7.5% acrylamide is recommended).[11]
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibody: Anti-HIF-1α antibody (validated for Western blot).
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the PHD2 inhibitor for the predetermined time. Include untreated and positive controls (e.g., cells treated with 100 µM CoCl₂).
-
Cell Lysis (Critical Step):
-
Immediately after treatment, place the cell culture plate on ice.
-
Aspirate the culture medium and quickly wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate.
-
Scrape the cells quickly and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in Blocking Buffer as recommended by the manufacturer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 2: VEGF ELISA
This protocol describes a sandwich ELISA for quantifying secreted VEGF in cell culture supernatants.
Materials:
-
Human VEGF ELISA Kit (e.g., from Thermo Fisher Scientific or Abcam).[17][18]
-
Cell culture supernatant from treated and control cells.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[17][19] This typically involves diluting wash buffers, standard proteins, and antibodies.
-
Sample Collection: After treating cells with the PHD2 inhibitor, collect the cell culture supernatant. Centrifuge the supernatant at 2,000-3,000 rpm for 20 minutes to remove any cells or debris.[17] The supernatant can be used immediately or stored at -20°C.[20]
-
Assay Procedure (Example):
-
Add standards and samples in duplicate to the wells of the pre-coated microplate.
-
Add the biotinylated detection antibody to each well.[21]
-
Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).[19]
-
Wash the wells several times with the provided wash buffer.
-
Incubate for the specified time (e.g., 1 hour at room temperature).
-
Wash the wells again.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the VEGF standards.
-
Calculate the concentration of VEGF in your samples by interpolating from the standard curve.
-
Visualizations
PHD2-HIF-1α Signaling Pathway
General Experimental Workflow for PHD2 Inhibitor Testing
References
- 1. researchgate.net [researchgate.net]
- 2. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are PHD2 modulators and how do they work? [synapse.patsnap.com]
- 4. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-dependent inhibition of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. abcam.cn [abcam.cn]
- 18. Human VEGF ELISA Kit (KHG0111) - Invitrogen [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. novamedline.com [novamedline.com]
- 21. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of PHD2-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of PHD2-IN-3 in experimental settings. Our goal is to equip you with the necessary information and protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Prolyl Hydroxylase Domain 2 (PHD2) enzyme.[1][2] PHD2 is a key oxygen sensor in the cell that regulates the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[3][4] Under normal oxygen conditions (normoxia), PHD2 hydroxylates HIF-1α, leading to its degradation. By inhibiting PHD2, this compound prevents this degradation, allowing HIF-1α to accumulate and activate downstream genes involved in the cellular response to hypoxia. This mechanism of action makes this compound a valuable tool for studying anemia and other conditions where HIF stabilization is of therapeutic interest.[1][2]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Like many small molecule inhibitors, this compound has poor aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[5] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can lead to precipitation. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid cellular toxicity.[5]
Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue with poorly soluble compounds. To mitigate this, it is critical to mix the solution thoroughly and rapidly during dilution. A recommended technique is to first dilute the this compound stock solution into a small volume of the aqueous buffer or medium, mix vigorously, and then add this intermediate dilution to the final volume. Avoid adding the concentrated DMSO stock directly into a large volume of aqueous solution without sufficient agitation.
Q4: What is the recommended method for preparing a stock solution of this compound?
To prepare a stock solution, begin by allowing the this compound powder and anhydrous DMSO to come to room temperature. Aseptically add the calculated volume of DMSO to the vial containing the powder to achieve the desired concentration (e.g., 10 mM). Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication for 5-10 minutes can be employed. Once the this compound is completely dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Precipitate Formation in Stock Solution
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO, or the DMSO contains water.
Solutions:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Do not overheat, as this may degrade the compound.
-
Sonication: As mentioned in the stock solution preparation, sonication can help break up aggregates and improve dissolution.
-
Lower Concentration: If precipitation persists, prepare a new stock solution at a lower concentration.
Issue 2: Compound Precipitation in Cell Culture Media
Possible Cause: The final concentration of this compound in the aqueous cell culture medium is too high, or the dilution method is inadequate.
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. This involves preparing a serial dilution and visually inspecting for precipitation under a microscope.
-
Stepwise Dilution: Employ a serial dilution method in the cell culture medium. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.
-
Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can sometimes improve solubility and prevent precipitation.
Quantitative Data Summary
Due to the limited availability of public quantitative solubility data for this compound, the following table provides an example of how such data would be presented. These values are illustrative and should be experimentally verified.
| Solvent | Exemplary Solubility (mM) | Notes |
| DMSO | ≥ 50 | The solvent of choice for stock solutions. |
| Ethanol | < 1 | Poorly soluble. |
| Water | Insoluble | Not a suitable solvent. |
| PBS (pH 7.4) | < 0.1 | Very low solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated, ready-to-use stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound.
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is dissolved.
-
If necessary, sonicate the vial for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[5]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To identify the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
The specific cell culture medium to be used in the experiment
-
Sterile microplates or tubes
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the cell culture medium. A suggested range is from 100 µM down to 1 µM.
-
For each concentration, add the corresponding volume of the this compound stock solution to the cell culture medium and mix immediately and thoroughly.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to the planned experiment.
-
Visually inspect the samples for any signs of precipitation. Confirm observations by examining a small aliquot of each sample under a microscope.
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action of this compound in stabilizing HIF-1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential function of the prolyl hydroxylases PHD1, PHD2, and PHD3 in the regulation of hypoxia-inducible factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of PHD2 Inhibitors: PHD2-IN-3 (Proxy: Compound 25) vs. Roxadustat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the clinically approved Prolyl Hydroxylase Domain 2 (PHD2) inhibitor, Roxadustat, and a representative preclinical candidate, herein referred to as PHD2-IN-3 (proxy: Compound 25). The data presented is collated from publicly available preclinical studies, offering a comparative overview of their erythropoietic potential in animal models.
Mechanism of Action: The HIF-1α Pathway
Both Roxadustat and this compound exert their therapeutic effects by inhibiting PHD2, a key enzyme in the oxygen-sensing pathway. Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. Inhibition of PHD2 stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of target genes, most notably erythropoietin (EPO). This leads to increased erythropoiesis, the production of red blood cells.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical studies evaluating the erythropoietic effects of Roxadustat and a representative preclinical PHD2 inhibitor, Compound 25.
Table 1: Roxadustat In Vivo Efficacy
| Animal Model | Dosing Regimen | Duration | Key Findings |
| Healthy Rats | Oral, 10, 25, 50 mg/kg, 3 times/week | 4 weeks | Dose-dependent increase in hemoglobin and hematocrit. |
| Cynomolgus Monkeys | Oral, 2.5, 5, 10 mg/kg, 3 times/week | 4 weeks | Dose-dependent increase in hemoglobin and reticulocytes. |
| Rat Model of CKD (5/6 Nephrectomy) | Oral, dose-titrated | 6 weeks | Corrected anemia, increased hemoglobin to target levels. |
| Rat Model of Anemia of Inflammation (PG-PS induced) | Oral, dose-titrated | 6 weeks | Corrected anemia and improved iron metabolism by decreasing hepcidin.[1] |
Table 2: this compound (Proxy: Compound 25) In Vivo Efficacy
| Animal Model | Dosing Regimen | Duration | Key Findings |
| Healthy C57BL/6 Mice | Oral | Not specified | Upregulated reticulocytes, indicating stimulation of erythropoiesis.[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Roxadustat: 5/6 Nephrectomy Rat Model of Anemia in Chronic Kidney Disease (CKD)
This model mimics the anemia that develops as a consequence of chronic kidney disease.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: A two-step surgical procedure is performed. First, a partial nephrectomy of the left kidney is conducted, removing approximately two-thirds of the renal mass. After a one-week recovery period, a total nephrectomy of the right kidney is performed.
-
Anemia Development: Following the second surgery, the rats develop progressive renal insufficiency and anemia over several weeks.
-
Treatment: Once anemia is established (typically characterized by a significant drop in hemoglobin), oral administration of Roxadustat or a vehicle control is initiated. Dosing is often three times a week.
-
Monitoring and Endpoint: Blood samples are collected regularly (e.g., weekly) to monitor hemoglobin, hematocrit, and markers of renal function (e.g., serum creatinine). At the end of the study period (e.g., 6 weeks), a final blood collection and tissue harvesting (kidneys) are performed for analysis.
Roxadustat: Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation Rat Model
This model is used to study anemia associated with chronic inflammation, where dysregulation of iron metabolism plays a significant role.
Protocol:
-
Animal Model: Lewis rats are often used as they are susceptible to PG-PS induced arthritis and associated anemia.
-
Induction of Anemia: A single intraperitoneal injection of peptidoglycan-polysaccharide (PG-PS) from Streptococcus pyogenes is administered. This induces a systemic inflammatory response, leading to the development of anemia within a few weeks.
-
Treatment: Once anemia is established, daily oral administration of Roxadustat or vehicle control is initiated.
-
Monitoring and Endpoint: Hematological parameters (hemoglobin, hematocrit) and markers of iron metabolism (e.g., serum iron, hepcidin) are monitored throughout the study. The study duration is typically several weeks (e.g., 6 weeks).
This compound (Proxy: Compound 25): In Vivo Efficacy in Healthy Mice
This study evaluates the primary pharmacodynamic effect of the compound on erythropoiesis in a non-disease model.
Protocol:
-
Animal Model: Healthy male C57BL/6 mice are used.
-
Treatment: The compound is administered orally. The specific dose and frequency were not detailed in the available literature.
-
Endpoint: The primary endpoint is the measurement of reticulocyte count, an indicator of recent red blood cell production, at a specified time point after compound administration. An increase in reticulocytes demonstrates a stimulatory effect on erythropoiesis.[1]
Summary and Conclusion
Roxadustat has demonstrated robust in vivo efficacy in correcting anemia in various preclinical models, including those mimicking chronic kidney disease and anemia of inflammation. Its effects are dose-dependent and well-characterized in both rodent and non-rodent species.
This compound, as represented by the preclinical compound 25, shows promise as an orally active PHD2 inhibitor with demonstrated in vivo activity in stimulating erythropoiesis in mice. However, the publicly available data is less extensive than that for Roxadustat, and further studies would be required to fully characterize its dose-response relationship, efficacy in disease models, and long-term safety profile.
This guide highlights the established efficacy of Roxadustat and the potential of novel preclinical PHD2 inhibitors. For drug development professionals, the choice between advancing a novel compound like this compound versus a well-characterized molecule like Roxadustat would depend on a variety of factors including the desired therapeutic profile, intellectual property landscape, and the specific indication being targeted. The experimental models and protocols described herein provide a framework for the continued in vivo evaluation of new chemical entities in this therapeutic class.
References
Validating PHD2-IN-3 Activity: A Comparative Guide Using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of PHD2-IN-3 activity, a potent inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), using Western blot analysis. While direct experimental data for this compound is not extensively available in the public domain, this document outlines the established methodology for validating PHD2 inhibitors and compares its expected performance with other well-characterized alternatives based on available experimental evidence for those compounds.
Mechanism of Action: The PHD2-HIF-1α Axis
Under normal oxygen conditions (normoxia), PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This post-translational modification marks HIF-1α for ubiquitination and subsequent degradation by the proteasome. Consequently, HIF-1α levels are kept low. During hypoxia, PHD2 activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[1][2]
PHD2 inhibitors, such as this compound, mimic the hypoxic state by blocking the catalytic activity of PHD2. This prevents the degradation of HIF-1α, leading to its stabilization and the subsequent activation of downstream signaling pathways, even under normoxic conditions.[2] A primary and widely accepted method to validate the activity of PHD2 inhibitors is to measure the accumulation of HIF-1α protein levels in cells or tissues using Western blot analysis.
Comparative Analysis of PHD2 Inhibitors
While direct Western blot data for this compound is limited, the activity of several other PHD2 inhibitors has been extensively validated. The following table summarizes the observed effects of these inhibitors on HIF-1α stabilization, providing a benchmark for the expected performance of this compound. The primary endpoint for comparison is the increase in HIF-1α protein levels as detected by Western blot.
| Inhibitor | Cell Line/Model | Concentration | Observed HIF-1α Stabilization (Fold Increase vs. Control) | Reference |
| DMOG | HeLa Cells | 2mM | Significant increase | [1] |
| Nucleus Pulposus Cells | 1mM | Robust accumulation | [3] | |
| IOX2 | KB Cells | 50-100 µM | Higher than control | [4] |
| Roxadustat | Hep3B Cells | Dose-dependent | Increase | [5] |
| Vadadustat | Not specified | Not specified | Increase (inferred from liposomal loading study) | [4] |
| PHD2 siRNA | HK-2 Cells | Not applicable | ~1.27-fold increase | [6] |
| HeLa Cells | 200 nM | Stabilization |
Note: The fold increase can vary depending on the cell type, inhibitor concentration, and treatment duration.
Experimental Protocol: Western Blot for HIF-1α Stabilization
This protocol is adapted from established methods for validating PHD2 inhibitor activity and can be applied to test this compound.[4]
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HeLa, HEK293, or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (a dose-response experiment is recommended, e.g., 1, 10, 50, 100 µM) for a specified time (e.g., 4-6 hours) under normoxic conditions.
-
Include a vehicle-treated control group (e.g., DMSO) and a positive control (e.g., a known PHD2 inhibitor like DMOG or cells cultured under hypoxic conditions).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding housekeeping protein band intensity.
References
- 1. Crosslinking-mediated Interactome Analysis Identified PHD2-HIF1α Interaction Hotspots and the Role of PHD2 in Regulating Protein Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α AND HIF-2α DEGRADATION IS DIFFERENTIALLY REGULATED IN NUCLEUS PULPOSUS CELLS OF THE INTERVERTEBRAL DISC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative systems pharmacology of HIF stabilization in the prevention of retinopathy of prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of PHD2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity profile of prolyl hydroxylase domain 2 (PHD2) inhibitors is critical for advancing therapeutic strategies targeting hypoxia-inducible factor (HIF) pathways. This guide provides an objective comparison of the selectivity of prominent PHD2 inhibitors against other PHD isoforms (PHD1 and PHD3), supported by experimental data and detailed methodologies.
The targeted inhibition of PHD2 is a key therapeutic approach for stabilizing HIF-1α, a master regulator of cellular response to low oxygen conditions. This stabilization can promote erythropoiesis and angiogenesis, offering potential treatments for anemia and ischemic diseases. However, off-target inhibition of other PHD isoforms, PHD1 and PHD3, can lead to unintended biological effects. Therefore, a thorough understanding of an inhibitor's selectivity is paramount.
Comparative Selectivity of PHD2 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 values) of several well-characterized PHD2 inhibitors against the three human PHD isoforms. Lower IC50 values indicate higher potency. The data reveals that many current PHD inhibitors exhibit pan-PHD inhibition to varying degrees.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | |
| Daprodustat (GSK1278863) | Low nM | Low nM | Low nM | |
| Molidustat (BAY 85-3934) | ~490 | ~430 | Not Reported | |
| Roxadustat (FG-4592) | Sub-µM | 27 | Sub-µM |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. "Low nM" indicates reported potent inhibition in the low nanomolar range without a specific value provided in the initial search results.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the HIF-1α signaling pathway regulated by PHDs and a general workflow for assessing inhibitor selectivity.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention for PHD inhibitors.
Caption: A generalized experimental workflow for determining the selectivity profile of PHD inhibitors.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for three commonly employed assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the proximity of two molecules. In the context of PHD inhibition, it is used to detect the hydroxylation of a biotinylated HIF-1α peptide by a GST-tagged PHD enzyme.
Materials:
-
Recombinant human GST-tagged PHD1, PHD2, or PHD3
-
Biotinylated HIF-1α peptide substrate
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaLISA™ Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: FeSO4, Sodium Ascorbate, α-ketoglutarate (α-KG)
-
Test inhibitors
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the PHD enzyme, biotinylated HIF-1α substrate, FeSO4, and sodium ascorbate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiate the enzymatic reaction by adding α-KG.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays measure the proximity of a donor and acceptor fluorophore. This can be adapted to measure PHD activity by detecting the interaction of a hydroxylated HIF-1α peptide with the Von Hippel-Lindau (VHL) protein.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
Biotinylated HIF-1α peptide substrate
-
Europium-labeled anti-tag antibody (e.g., anti-GST) for the PHD enzyme
-
APC- or d2-labeled streptavidin to bind the biotinylated peptide after interaction with a GST-VHL-ElonginB-ElonginC complex (VBC).
-
Assay Buffer
-
Cofactors and test inhibitors as in the AlphaScreen assay
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the PHD enzyme, biotinylated HIF-1α substrate, cofactors, and the test inhibitor.
-
Initiate the reaction with α-KG and incubate.
-
Stop the reaction and add the detection reagents: the GST-VBC complex, followed by the Europium-labeled antibody and the fluorescently-labeled streptavidin.
-
Incubate to allow for the formation of the detection complex.
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 values as described for the AlphaScreen assay.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Based Assay
This method directly measures the formation of the hydroxylated peptide product by mass spectrometry, offering a highly sensitive and direct quantification.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
HIF-1α peptide substrate
-
Assay Buffer
-
Cofactors and test inhibitors
-
Quenching solution (e.g., acetonitrile with formic acid)
-
LC-MS/MS system
Procedure:
-
Perform the enzymatic reaction in a similar manner to the previous assays by incubating the enzyme, substrate, cofactors, and inhibitor.
-
Stop the reaction at a specific time point by adding a quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the hydroxylated and non-hydroxylated peptides using liquid chromatography.
-
Detect and quantify both peptide forms using tandem mass spectrometry.
-
Determine the extent of the enzymatic reaction by calculating the ratio of hydroxylated to total peptide.
-
Calculate the percent inhibition and IC50 values.
By utilizing these robust methodologies and comparative data, researchers can make more informed decisions in the development and application of PHD2 inhibitors, ultimately accelerating the translation of these promising therapeutics into the clinic.
A Head-to-Head Comparison of PHD2 Inhibitors for Anemia in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of anemia management in chronic kidney disease (CKD) is undergoing a significant transformation with the emergence of oral prolyl hydroxylase domain 2 (PHD2) inhibitors. These agents offer a novel mechanism of action, stimulating endogenous erythropoietin production and improving iron metabolism by stabilizing hypoxia-inducible factor (HIF). This guide provides a detailed head-to-head comparison of key PHD2 inhibitors—Roxadustat, Daprodustat, Vadadustat, Molidustat, Enarodustat, and Desidustat—supported by experimental data from pivotal clinical trials.
Mechanism of Action: The HIF Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their ubiquitination and subsequent degradation. PHD2 inhibitors, as 2-oxoglutarate analogs, competitively inhibit this hydroxylation.[1][2] This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements on target genes. The downstream effects include increased production of erythropoietin (EPO) and improved iron availability through the regulation of hepcidin and other iron transport proteins.[3]
Comparative Efficacy
The primary efficacy endpoint in most clinical trials for PHD2 inhibitors is the change in hemoglobin (Hb) levels from baseline. The following table summarizes key efficacy data from Phase 3 clinical trial programs for both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.
| Inhibitor | Trial Program | Patient Population | Comparator | Mean Change in Hb (g/dL) from Baseline | Key Findings |
| Roxadustat | ROCKIES[4] | DD-CKD | Epoetin alfa | 0.77 (Roxadustat) vs. 0.68 (Epoetin alfa) | Non-inferior to epoetin alfa. |
| DOLOMITES[5] | NDD-CKD | Darbepoetin alfa | Non-inferiority demonstrated. | Maintained Hb levels for up to 104 weeks. | |
| Daprodustat | ASCEND-D[6][7] | DD-CKD | Epoetin/Darbepoetin alfa | 0.38 (Daprodustat) vs. 0.23 (Darbepoetin alfa) in PD patients. | Non-inferior to ESAs. |
| ASCEND-ND[8] | NDD-CKD | Darbepoetin alfa | Non-inferiority demonstrated. | - | |
| Vadadustat | INNO2VATE[5][9] | DD-CKD | Darbepoetin alfa | Non-inferiority demonstrated. | - |
| PRO2TECT | NDD-CKD | Darbepoetin alfa | Failed to meet non-inferiority for cardiovascular safety. | - | |
| Molidustat | MIYABI[8][10][11][12][13] | DD-CKD & NDD-CKD | Darbepoetin alfa | Non-inferior to darbepoetin alfa. | Well-tolerated in Japanese patients. |
| Enarodustat | SYMPHONY[14][15] | NDD-CKD | Darbepoetin alfa | Non-inferior to darbepoetin alfa. | Effective in Japanese patients. |
| Desidustat | DREAM-D[16][17] | DD-CKD | Epoetin alfa | 0.95 (Desidustat) vs. 0.80 (Epoetin alfa) | Non-inferior to epoetin alfa. |
| DREAM-ND[4][18] | NDD-CKD | Darbepoetin | 1.95 (Desidustat) vs. 1.83 (Darbepoetin) | Non-inferior to darbepoetin. |
Safety and Tolerability Profile
The safety of PHD2 inhibitors is a critical consideration, with a focus on cardiovascular events, thrombosis, and potential off-target effects. The table below summarizes notable adverse events reported in clinical trials.
| Inhibitor | Common Adverse Events | Serious Adverse Events of Interest |
| Roxadustat | Hypertension, nausea, diarrhea, peripheral edema. | Increased risk of thromboembolic events.[19] |
| Daprodustat | Hypertension, diarrhea, nausea. | Cardiovascular safety was non-inferior to ESAs in the ASCEND program.[20] |
| Vadadustat | Hypertension, diarrhea, nausea. | Failed to demonstrate non-inferiority for major adverse cardiovascular events (MACE) in the NDD-CKD population in some regions.[5] |
| Molidustat | Nasopharyngitis, hypertension. | Generally well-tolerated in clinical trials.[13] |
| Enarodustat | Nasopharyngitis, hypertension. | Safety profile comparable to placebo in short-term studies. |
| Desidustat | Generally well-tolerated. | Safety profile comparable to ESAs.[16][18] |
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of PHD2 inhibitors influence their dosing frequency and potential for drug-drug interactions.
| Inhibitor | Half-life (hours) | Dosing Frequency | Metabolism | Key PD Effects |
| Roxadustat | 10-16[21] | Three times weekly | CYP2C8, UGT1A9 | Increases EPO, decreases hepcidin.[21] |
| Daprodustat | ~4[22] | Once daily | - | Increases EPO, decreases hepcidin. |
| Vadadustat | ~4.5[22] | Once daily | - | Increases EPO, decreases hepcidin. |
| Molidustat | - | Once daily | - | Stimulates endogenous EPO production.[10] |
| Enarodustat | ~1.4[22] | Once daily | - | Increases endogenous EPO levels.[23] |
| Desidustat | - | Thrice weekly | - | Stimulates endogenous EPO production.[24] |
Experimental Protocols: A Representative Phase 3 Trial Workflow
The pivotal Phase 3 trials for PHD2 inhibitors generally follow a similar design to establish non-inferiority to existing erythropoiesis-stimulating agents (ESAs).
Methodology of a Representative Phase 3 Program (e.g., ASCEND Program for Daprodustat)
-
Study Design: The ASCEND program consisted of multiple Phase 3, randomized, open-label, active-controlled, non-inferiority trials.[20][25]
-
Patient Population: Adult patients with anemia of CKD, including both non-dialysis-dependent (NDD) and dialysis-dependent (DD) populations.[20][25]
-
Intervention and Comparator: Patients were randomized to receive either oral daprodustat or a conventional ESA (darbepoetin alfa for NDD and epoetin alfa or darbepoetin alfa for DD patients).[25][26]
-
Dosing: Daprodustat was administered orally once daily. ESA comparators were administered via subcutaneous or intravenous injection according to their approved labeling. Doses of both the investigational drug and the comparator were titrated to maintain hemoglobin levels within a target range (typically 10-11.5 g/dL).[25][27]
-
Primary Endpoints:
-
Efficacy: Mean change in hemoglobin from baseline to a pre-specified evaluation period (e.g., weeks 28-52). The non-inferiority margin was typically set at -0.75 g/dL.[26]
-
Safety: Time to first occurrence of a major adverse cardiovascular event (MACE), a composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke. The non-inferiority margin for the hazard ratio was typically 1.25.[27]
-
-
Secondary Endpoints: Included changes in iron metabolism parameters (ferritin, transferrin saturation, hepcidin), the need for intravenous iron and red blood cell transfusions, and patient-reported outcomes on quality of life.
-
Statistical Analysis: A non-inferiority analysis was performed for the primary efficacy and safety endpoints. Efficacy was typically analyzed using an analysis of covariance (ANCOVA) model, while safety was analyzed using a Cox proportional hazards model.[26]
Conclusion
PHD2 inhibitors represent a significant advancement in the treatment of anemia in CKD, offering the convenience of oral administration and a novel mechanism that integrates erythropoiesis with iron metabolism. While all reviewed inhibitors have demonstrated efficacy in increasing and maintaining hemoglobin levels, there are nuances in their safety profiles, pharmacokinetic properties, and clinical trial outcomes that warrant careful consideration by researchers and clinicians. Roxadustat, Daprodustat, Molidustat, Enarodustat, and Desidustat have generally shown non-inferiority to ESAs in terms of both efficacy and cardiovascular safety in their respective pivotal trials. Vadadustat, however, did not meet the pre-specified cardiovascular safety non-inferiority margin in the non-dialysis CKD population in certain analyses. Further long-term studies and real-world evidence will be crucial to fully elucidate the comparative benefits and risks of these agents and to guide their optimal use in clinical practice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 5. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of daprodustat in patients on peritoneal dialysis in the ASCEND-D trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The inno(2)vate phase 3 program of vadadustat for treatment of anemia " by W Winkelmayer, G Block et al. [scholarlycommons.henryford.com]
- 10. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies | BMJ Open [bmjopen.bmj.com]
- 11. Molidustat for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desidustat in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Desidustat in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. heraldopenaccess.us [heraldopenaccess.us]
- 20. emeraldclinical.com [emeraldclinical.com]
- 21. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. business-standard.com [business-standard.com]
- 25. Study design and baseline characteristics of patients on dialysis in the ASCEND-D trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
A Comparative Guide to the Specificity of PHD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the specificity of several prominent Prolyl Hydroxylase Domain 2 (PHD2) inhibitors. While the requested compound, PHD2-IN-3, could not be specifically identified in publicly available scientific literature, this guide offers a detailed comparison of four well-characterized and widely studied PHD2 inhibitors: IOX2, IOX4, Vadadustat, and Molidustat.
The objective of this guide is to furnish researchers with the necessary data to make informed decisions when selecting a PHD2 inhibitor for their studies. The comparative data is presented in a clear tabular format, followed by detailed experimental protocols for the key assays cited. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the complex biological processes and experimental designs.
Introduction to PHD2 and its Inhibition
Prolyl Hydroxylase Domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs). Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for ubiquitination and subsequent proteasomal degradation. PHD2 is the primary isoform responsible for this regulation in most cell types.
Inhibition of PHD2 stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism has significant therapeutic potential for conditions such as anemia of chronic kidney disease, ischemia, and inflammatory diseases. Consequently, the development of potent and selective PHD2 inhibitors is an active area of research. The specificity of these inhibitors is a crucial parameter, as off-target inhibition of other PHD isoforms (PHD1 and PHD3) or other 2-oxoglutarate (2OG)-dependent dioxygenases, such as Factor Inhibiting HIF (FIH), can lead to unintended biological effects.
Comparative Specificity of PHD2 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of IOX2, IOX4, Vadadustat, and Molidustat against the three human PHD isoforms and FIH. Lower IC50 values indicate higher potency.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | FIH IC50 (µM) | Selectivity for PHD2 |
| IOX2 | >2,100 | 21[1][2][3][4] | >2,100 | >100[2][3][4] | High |
| IOX4 | Not Reported | 1.6[5][6][7][8] | Not Reported | >1,600[5][7] | Very High |
| Vadadustat | 15.36[9] | 11.83[9] | 7.63[9] | 29[10] | Pan-PHD Inhibitor |
| Molidustat | 480[11][12][13] | 280[11][12][13] | 450[11][12][13] | 66 | Pan-PHD Inhibitor |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources to provide a representative comparison. "Not Reported" indicates that specific IC50 values for those isoforms were not found in the reviewed literature.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: HIF Prolyl Hydroxylation Pathway under Normoxia and Hypoxia/PHD2 Inhibition.
Caption: General experimental workflow for determining inhibitor IC50 values.
Detailed Experimental Protocols
The following are detailed methodologies for two common assays used to determine the specificity of PHD2 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous (no-wash) assay that is well-suited for high-throughput screening. It measures the hydroxylation of a biotinylated HIF-α peptide by PHD enzymes.
Principle: A biotinylated HIF-α peptide substrate is incubated with the PHD enzyme, co-substrates, and the test inhibitor. The reaction product, the hydroxylated peptide, is then detected by the addition of a lanthanide-labeled antibody (donor) that specifically recognizes the hydroxylated proline residue and a streptavidin-conjugated acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., bound to the same hydroxylated peptide), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the acceptor emission is proportional to the amount of hydroxylated product formed.
Materials:
-
Recombinant human PHD1, PHD2, PHD3, and FIH enzymes
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO₄) or Ferrous ammonium sulfate
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., IOX2, IOX4, Vadadustat, Molidustat) dissolved in DMSO
-
Europium-labeled anti-hydroxy-HIF-1α antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight™)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, peptide substrate, co-substrates, and inhibitors in the appropriate buffers.
-
Inhibitor Plating: Perform serial dilutions of the test inhibitors in DMSO and then dilute them in assay buffer. Add the diluted inhibitors to the wells of the 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Enzyme and Substrate Addition: Prepare a master mix containing the PHD enzyme and co-substrates (Fe(II) and ascorbate) in assay buffer. Add this mix to the wells containing the inhibitors.
-
Reaction Initiation: Prepare a substrate master mix containing the biotinylated HIF-1α peptide and 2-OG in assay buffer. Add this mix to the wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Prepare a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore in a suitable detection buffer. Add this mix to the wells to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Assay
This label-free method directly measures the mass change resulting from the hydroxylation of the HIF-α peptide substrate.
Principle: The PHD enzyme is incubated with the HIF-α peptide substrate, co-substrates, and the test inhibitor. The reaction is then stopped, and the reaction mixture is analyzed by MALDI-TOF MS. The hydroxylation of the peptide results in a mass increase of 16 Da. The ratio of the peak intensities of the hydroxylated product to the unreacted substrate is used to determine the extent of the enzymatic reaction and the inhibitory effect of the compound.
Materials:
-
Recombinant human PHD1, PHD2, PHD3, and FIH enzymes
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO₄) or Ferrous ammonium sulfate
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitors (e.g., IOX2, IOX4, Vadadustat, Molidustat) dissolved in DMSO
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the assay buffer, PHD enzyme, co-substrates (Fe(II) and ascorbate), and the test inhibitor at various concentrations.
-
Reaction Initiation: Add the HIF-1α peptide substrate and 2-OG to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., trifluoroacetic acid) or a strong chelating agent (e.g., EDTA).
-
Sample Preparation for MALDI-TOF MS: Mix a small aliquot of the quenched reaction mixture with the MALDI matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to air-dry, leading to the co-crystallization of the analyte and the matrix.
-
Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode. Acquire mass spectra over a relevant mass range to detect both the unreacted substrate and the hydroxylated product.
-
Data Analysis: Determine the peak intensities for the substrate and the hydroxylated product. Calculate the percentage of conversion to the product. Plot the percentage of inhibition (calculated from the reduction in product formation) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The selection of a PHD2 inhibitor for research or therapeutic development requires careful consideration of its potency and selectivity. This guide provides a comparative overview of four prominent PHD2 inhibitors, highlighting their different specificity profiles. IOX2 and IOX4 demonstrate high to very high selectivity for PHD2, making them valuable tools for specifically interrogating the function of this isoform. In contrast, Vadadustat and Molidustat act as pan-PHD inhibitors, targeting PHD1, PHD2, and PHD3 with more comparable potencies.
The detailed experimental protocols provided for TR-FRET and MALDI-TOF MS assays offer a foundation for researchers to establish their own inhibitor screening and characterization platforms. By understanding the nuances of each inhibitor's specificity and the methodologies used to determine it, researchers can more effectively design their experiments and interpret their results in the pursuit of novel therapeutics targeting the HIF pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. IOX2, HIF-1alpha prolyl hydroxylase-2 (PHD2) inhibitor (CAS 931398-72-0) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ir.akebia.com [ir.akebia.com]
- 10. Vadadustat | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Off-Target Effects of PHD2 Inhibitors
A Guide for Researchers and Drug Development Professionals
Prolyl hydroxylase domain 2 (PHD2) inhibitors are a promising class of drugs for the treatment of anemia associated with chronic kidney disease. By stabilizing hypoxia-inducible factors (HIFs), these agents stimulate endogenous erythropoietin production. However, understanding their off-target effects is crucial for predicting potential adverse events and developing safer therapeutics. This guide provides a comparative analysis of the off-target effects of several key PHD2 inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitor Selectivity
The selectivity of PHD2 inhibitors is a critical determinant of their safety profile. Off-target inhibition of other prolyl hydroxylases (PHD1 and PHD3), Factor Inhibiting HIF (FIH), and other 2-oxoglutarate (2OG)-dependent dioxygenases can lead to unintended biological consequences. The following table summarizes the in vitro inhibitory potency (IC50) of four prominent PHD2 inhibitors against PHD isoforms and FIH.
| Inhibitor | PHD1 (IC50 in µM) | PHD2 (IC50 in µM) | PHD3 (IC50 in µM) | FIH (IC50 in µM) |
| Roxadustat (FG-4592) | ~1-10 | ~0.027 | ~1-10 | >100 |
| Vadadustat (AKB-6548) | ~1-10 | ~0.029 | ~1-10 | >100 |
| Daprodustat (GSK1278863) | ~1-10 | ~0.067 | ~1-10 | >100 |
| Molidustat (BAY 85-3934) | ~1-10 | ~0.007 | ~1-10 | >100 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data is compiled from in vitro inhibition assays.[1][2]
All four inhibitors demonstrate potent inhibition of PHD2 with IC50 values in the nanomolar range. They also exhibit pan-PHD inhibition, affecting PHD1 and PHD3, though with potentially varying potencies that are not always detailed in comparative studies.[2][3] Importantly, all listed inhibitors show significantly lower potency against FIH, with IC50 values more than 100-fold higher than for PHD2, suggesting a degree of selectivity against this closely related 2OG-dependent dioxygenase.[2]
Beyond the immediate HIF pathway, the broader selectivity of these inhibitors against the wider family of over 60 human 2OG-dependent dioxygenases is an area of active investigation. While comprehensive comparative screening data is not always publicly available, studies suggest that most clinical PHD inhibitors are selective for the PHDs over many other 2OG-dependent enzymes.[2][4] However, the potential for off-target interactions remains a consideration in long-term therapy. For instance, some clinical studies have noted adverse effects such as hyperkalemia with roxadustat, which is considered an off-target effect.[5]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying PHD2 inhibitors, the following diagrams are provided.
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD2 Inhibition.
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Detailed Experimental Protocols
Accurate assessment of off-target effects relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of PHD2 inhibitors.
In Vitro PHD2 Inhibition AlphaScreen™ Assay
This assay quantifies the hydroxylation of a HIF-1α peptide by PHD2. Inhibition of this process by a compound results in a decrease in the AlphaScreen™ signal.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-oxoglutarate (α-KG)
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-hydroxyproline antibody
-
Protein A-conjugated Acceptor beads (PerkinElmer)
-
Test compounds (serially diluted)
-
384-well microplates
Protocol:
-
Compound Plating: Add test compounds in a series of dilutions to the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing PHD2 enzyme, biotinylated HIF-1α peptide, ascorbate, and FeSO₄ in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2-oxoglutarate to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the hydroxylation reaction to proceed.
-
Detection: Stop the reaction and add a mixture of Streptavidin-coated Donor beads, anti-hydroxyproline antibody, and Protein A-conjugated Acceptor beads.
-
Signal Measurement: Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead proximity binding. Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The decrease in signal in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.[2][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target protein (PHD2)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (PHD2)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescence detection system
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (e.g., DMSO) for a specified time.
-
Cell Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for PHD2.
-
Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.
-
Data Analysis: Quantify the band intensities at each temperature. A stabilizing ligand will result in a shift of the melting curve to higher temperatures.[7][8][9]
Conclusion
The off-target effects of PHD2 inhibitors are a key consideration for their clinical development and long-term use. While current clinical candidates demonstrate good selectivity for the PHD enzyme family over the closely related FIH, a comprehensive understanding of their interactions with the broader 2-oxoglutarate-dependent dioxygenase family is still evolving. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative analyses and contribute to a deeper understanding of the selectivity and safety of this important class of drugs. As the field progresses, continued investigation into the off-target profiles of these inhibitors will be essential for optimizing their therapeutic potential and minimizing adverse effects.
References
- 1. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
A Comparative Analysis of the Potency of PHD2 Inhibitors: PHD2-IN-1 and IOX2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and selectivity of two prominent small molecule inhibitors of Prolyl Hydroxylase Domain 2 (PHD2): PHD2-IN-1 and IOX2. This document is intended to assist researchers in selecting the appropriate tool compound for studies on the hypoxia-inducible factor (HIF) pathway and in the development of novel therapeutics targeting PHD-mediated processes.
Introduction to PHD2 and its Inhibitors
Prolyl Hydroxylase Domain 2 (PHD2) is a key cellular oxygen sensor that plays a critical role in regulating the stability of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, PHD2 activity is diminished, leading to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.
Inhibition of PHD2 mimics a hypoxic state by stabilizing HIF-1α, a mechanism with therapeutic potential for conditions such as anemia, ischemia, and inflammatory diseases. PHD2-IN-1 and IOX2 are two potent and selective inhibitors of PHD2 that are widely used in preclinical research. While no compound named "PHD2-IN-3" is prominently described in the scientific literature, "PHD2-IN-1" is a well-characterized inhibitor with a similar nomenclature, and it is this compound that will be compared with IOX2.
Quantitative Comparison of Potency and Selectivity
The following table summarizes the key quantitative data for PHD2-IN-1 and IOX2, highlighting their comparable in vitro potency.
| Parameter | PHD2-IN-1 | IOX2 |
| Target | Prolyl Hydroxylase Domain 2 (PHD2) | Prolyl Hydroxylase Domain 2 (PHD2) |
| IC50 (PHD2) | 22.53 nM[1] | 21-22 nM[2][3] |
| Selectivity | Potent and orally active PHD2 inhibitor.[1] | >100-fold selectivity over JMJD2A, JMJD2C, JMJD2E, JMJD3, and FIH.[2][4] |
| Cellular Activity | Stabilizes HIF-α and increases the expression of the erythropoietin (EPO) gene.[1] | Inhibits HIF-1α prolyl-hydroxylation in various human cell lines, leading to increased HIF-1α levels.[5] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical HIF-1α signaling pathway and the mechanism by which PHD2 inhibitors like PHD2-IN-1 and IOX2 exert their effects.
Caption: HIF-1α signaling pathway under normoxia and hypoxia/PHD2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency. Below are representative protocols for key experiments.
In Vitro PHD2 Inhibition Assay (IC50 Determination)
This protocol describes a common method, such as an AlphaScreen™ assay, for determining the half-maximal inhibitory concentration (IC50) of a compound against PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
Fe(II) sulfate
-
2-Oxoglutarate (2-OG)
-
Ascorbate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Test compounds (PHD2-IN-1, IOX2) dissolved in DMSO
-
AlphaScreen™ donor and acceptor beads
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Prepare an enzyme mix containing PHD2, Fe(II), and ascorbate in assay buffer. Add this mix to the wells and pre-incubate for 15 minutes at room temperature.
-
Prepare a substrate mix containing the biotinylated HIF-1α peptide and 2-OG in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to the wells. Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add AlphaScreen™ acceptor beads conjugated with an antibody specific for the hydroxylated peptide and streptavidin-coated donor beads.
-
Incubate the plate in the dark for 60 minutes at room temperature to allow for bead proximity and signal generation.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of the inhibitors to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Test compounds (PHD2-IN-1, IOX2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours) under normoxic conditions.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.
Experimental Workflow
The following diagram outlines a typical workflow for the assessment and comparison of PHD2 inhibitors.
Caption: A generalized workflow for the evaluation of PHD2 inhibitors.
Conclusion
Both PHD2-IN-1 and IOX2 are highly potent inhibitors of the PHD2 enzyme, with remarkably similar IC50 values in the low nanomolar range. Their ability to effectively stabilize HIF-1α in cellular assays makes them valuable tools for investigating the physiological and pathological roles of the HIF pathway. The choice between these compounds may depend on the specific experimental context, including the desired selectivity profile and the cell types or model systems being used. The experimental protocols provided herein offer a robust framework for the independent verification of their potency and for the screening of novel PHD2 inhibitors.
References
Cross-Validation of PHD2 Inhibitor Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of prolyl hydroxylase domain 2 (PHD2) inhibitors in various cancer cell lines. While direct comparative data for PHD2-IN-3 is limited in publicly available literature, this document synthesizes findings from studies on structurally and functionally similar PHD2 inhibitors, such as FG-4592 (Roxadustat) and Vadadustat, to offer a cross-validated perspective on their potential therapeutic applications and differential effects.
The inhibition of PHD2 stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), a master transcriptional regulator of cellular responses to low oxygen levels. This stabilization, even under normoxic conditions, can trigger a "pseudo-hypoxic" state, leading to the expression of genes involved in angiogenesis, erythropoiesis, and cell survival. The therapeutic potential of PHD2 inhibitors is being explored in various contexts, including anemia and ischemic diseases. However, their role in oncology is more complex, with evidence suggesting both pro- and anti-tumorigenic effects depending on the cancer type and context.
Comparative Efficacy of PHD2 Inhibition on Cell Viability
The impact of PHD2 inhibition on cancer cell viability is cell-type dependent. Studies have shown that the effects can vary from promoting survival to having no significant effect, and can be influenced by other treatments like radiation.
Table 1: Effect of PHD2 Inhibitor FG-4592 on Cell Viability Post-γ-Irradiation
| Cell Line | Cancer Type | Treatment | Relative Cell Viability (% of Control) |
| PC9 | Lung Adenocarcinoma | FG-4592 + γ-irradiation | Increased |
| HSC2 | Head and Neck Cancer | FG-4592 + γ-irradiation | Increased |
| TIG3 | Lung Fibroblast | FG-4592 + γ-irradiation | No significant effect |
| A549 | Lung Adenocarcinoma | FG-4592 + γ-irradiation | No significant effect |
Table 2: Effect of PHD2 Knockdown on Breast Cancer Cell Death under Glucose Starvation
| Cell Line | Breast Cancer Subtype | Condition | Reduction in Cell Death with PHD2 Knockdown |
| MDA-MB-231 | Triple-Negative | Glucose Starvation | 30% |
| MCF7 | ER-Positive | Glucose Starvation | 30% |
| SKBR3 | HER2-Positive | Glucose Starvation | No significant effect |
Differential Regulation of HIF-1α Target Gene Expression
The stabilization of HIF-1α by PHD2 inhibitors leads to the transcriptional activation of a suite of target genes. The extent of this induction can vary significantly between different cell lines, indicating a context-dependent cellular response.
Table 3: Induction of HIF-1α Target Genes by FG-4592 in Various Cell Lines
| Cell Line | Cancer Type | Target Gene | Fold Induction with FG-4592 |
| PC9 | Lung Adenocarcinoma | CA9 | High |
| DEC1 | Moderate | ||
| HSC2 | Head and Neck Cancer | CA9 | High |
| DEC1 | High | ||
| TIG3 | Lung Fibroblast | CA9 | Moderate |
| DEC1 | Low | ||
| A549 | Lung Adenocarcinoma | CA9 | Low |
| DEC1 | Low |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PHD2 inhibitors and the methods used to assess their effects, the following diagrams illustrate the core signaling pathway and standard experimental procedures.
Caption: PHD2-HIF-1α Signaling Pathway.
Caption: Western Blot Workflow for HIF-1α Detection.
Caption: ELISA Workflow for VEGF Quantification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the effects of PHD2 inhibitors.
Western Blot for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels in cell lysates by Western blot.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time period. Include a positive control (e.g., cells treated with CoCl₂ or cultured under hypoxic conditions) and a negative control (vehicle-treated cells).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Confirm successful transfer by Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. The following day, wash the membrane three times with TBST for 10 minutes each. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control protein such as β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Secretion
This protocol outlines the quantification of secreted Vascular Endothelial Growth Factor (VEGF) in cell culture supernatants.
-
Sample Collection: After treating cells with this compound, collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris. Samples can be used immediately or stored at -80°C.
-
Assay Preparation: Prepare all reagents, standards, and samples as instructed in the commercial VEGF ELISA kit manual.
-
Assay Procedure:
-
Add 100 µL of standards and samples in duplicate to the wells of the VEGF antibody-coated microplate.
-
Incubate the plate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of biotinylated anti-human VEGF antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of HRP-conjugated streptavidin solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of VEGF in the samples by interpolating their absorbance values on the standard curve.
-
Safety Operating Guide
Navigating the Safe Disposal of PHD2-IN-3 in a Laboratory Setting
Summary of Key Compound Information
Due to the absence of a specific SDS for PHD2-IN-3, a comprehensive quantitative data table cannot be provided. However, the following table summarizes essential information based on general knowledge of similar small molecule inhibitors used in research.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Not specified |
| Molecular Formula | Not publicly available |
| Molecular Weight | Not publicly available |
| Primary Research Area | Inhibition of Prolyl Hydroxylase Domain 2 (PHD2) |
| Physical Form | Typically a solid powder |
| Solubility | Likely soluble in organic solvents such as DMSO |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and guidance.
Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials contaminated with this compound, including the pure compound, solutions, and used labware, must be treated as hazardous chemical waste.
-
Segregate Waste Streams : Do not mix this compound waste with other waste types, such as non-hazardous trash, sharps, or biological waste, unless explicitly permitted by your institution's EHS guidelines.
Waste Collection
-
Solid Waste :
-
Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, leak-proof container.
-
The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste :
-
Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible container.
-
The container must be securely capped and labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").
-
-
Contaminated Labware :
-
Disposable labware (e.g., pipette tips, microfuge tubes) that is heavily contaminated with this compound should be collected as solid hazardous waste.
-
For reusable glassware, a triple-rinse procedure is recommended. The first two rinses with a suitable solvent (e.g., ethanol or acetone) should be collected as hazardous liquid waste. The third rinse with water should also be collected as hazardous waste.
-
Labeling and Storage
-
Proper Labeling : All hazardous waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the accumulation start date, and the name and contact information of the responsible researcher.
-
Secure Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and potential sources of ignition or reaction.
Disposal
-
Contact EHS : Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your EHS department to arrange for a pickup.
-
Follow Institutional Procedures : Adhere to all institutional procedures for waste pickup, including any required paperwork or online forms.
-
Do Not Dispose in General Waste or Drains : Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. All handling and experimental use of this compound should be conducted in accordance with a laboratory-specific Standard Operating Procedure (SOP) and a thorough risk assessment.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Essential Safety and Handling Guidelines for PHD2-IN-3
PHD2-IN-3 is a potent inhibitor of prolyl hydroxylase domain 2 (PHD2) and is utilized in research, particularly in studies related to anemia.[1] As with any potent bioactive compound, stringent safety measures are imperative to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a significant risk of splashes. |
| Hand | Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove. Gloves must be changed immediately if contaminated. |
| Body | A fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, a disposable gown or apron over the lab coat is recommended. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, especially when handling the compound in its solid form. |
| Footwear | Closed-toe shoes are required in the laboratory at all times. |
Operational and Disposal Plans
Adherence to systematic operational and disposal protocols is critical for the safe management of this compound in a laboratory setting.
Handling and Storage:
-
Engineering Controls: All manipulations of this compound, particularly the handling of the solid compound and the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.
-
Hygiene: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Spill Management:
In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including the absorbent, into a sealed, labeled container for hazardous waste disposal. For solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container. The spill area should be decontaminated with an appropriate solvent, followed by a soap and water wash.
Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a research laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
